5-Iodo-1-methyl-1H-tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IN4/c1-7-2(3)4-5-6-7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTGKPZHBAAUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557682 | |
| Record name | 5-Iodo-1-methyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33452-18-5 | |
| Record name | 5-Iodo-1-methyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-1-methyl-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Iodo-1-methyl-1H-tetrazole: A Technical Guide for Researchers
CAS Number: 33452-18-5
This technical guide provides an in-depth overview of 5-Iodo-1-methyl-1H-tetrazole, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering comprehensive data on its properties, synthesis, and applications.
Core Properties
This compound is a solid compound with the empirical formula C₂H₃IN₄ and a molecular weight of 209.98 g/mol .[1] Its structural and physical properties are crucial for its application in organic synthesis.
| Property | Value | Reference |
| CAS Number | 33452-18-5 | [1] |
| Molecular Formula | C₂H₃IN₄ | [1] |
| Molecular Weight | 209.98 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage Class | Combustible Solid | [1] |
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (N-CH₃).
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the carbon atom within the tetrazole ring.
FT-IR: The infrared spectrum of tetrazole derivatives typically shows characteristic absorption bands for C=N and N=N stretching vibrations within the heterocyclic ring.[2]
Synthesis and Reactivity
The synthesis of 5-substituted-1H-tetrazoles is a well-established area of organic chemistry. A common and efficient method involves the [3+2] cycloaddition of a nitrile with an azide.[3][4] For this compound, a plausible synthetic route would involve the iodination of a suitable precursor, such as 1-methyl-1H-tetrazole.
The reactivity of this compound is largely dictated by the carbon-iodine bond, making it a valuable substrate for cross-coupling reactions and other transformations to introduce diverse functionalities at the 5-position of the tetrazole ring. The tetrazole ring itself is generally stable under many reaction conditions.
General Experimental Protocol for Tetrazole Synthesis
A widely used method for the synthesis of 5-substituted-1H-tetrazoles is the reaction of nitriles with sodium azide, often catalyzed by a Lewis acid.
Materials:
-
Aryl or alkyl nitrile (1 mmol)
-
Sodium azide (1.5 mmol)
-
Zinc(II) acetate dihydrate (10 mol%)
-
Toluene
Procedure:
-
To a round-bottom flask, add the nitrile, sodium azide, and zinc(II) acetate dihydrate in toluene.
-
The reaction mixture is refluxed with vigorous stirring.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
This is a general procedure and may require optimization for specific substrates.
Applications in Drug Development
The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry. This substitution can enhance the metabolic stability and lipophilicity of a drug candidate, potentially improving its pharmacokinetic profile.[5][6] 5-substituted-1H-tetrazoles are integral components of several marketed drugs, demonstrating a broad range of biological activities including antihypertensive, antibacterial, and anticancer effects.[5][6]
This compound serves as a versatile intermediate for the synthesis of more complex drug-like molecules. The iodo group can be readily displaced or utilized in coupling reactions to build molecular diversity.
Logical Workflow for Drug Discovery using this compound
References
- 1. This compound DiscoveryCPR 33452-18-5 [sigmaaldrich.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
5-Iodo-1-methyl-1H-tetrazole molecular structure and weight
An In-Depth Technical Guide to 5-Iodo-1-methyl-1H-tetrazole
This guide provides a detailed overview of the molecular structure, weight, and associated chemical data for this compound, tailored for researchers, scientists, and professionals in drug development.
Core Compound Properties
This compound is a substituted heterocyclic compound. The core structure consists of a five-membered tetrazole ring, which is notable for its high nitrogen content and its role as a bioisostere for carboxylic acids in medicinal chemistry.[1][2] The presence of an iodine atom makes it a useful building block for introducing iodine into a molecular structure or for further functionalization via cross-coupling reactions.
Molecular Structure and Weight
The chemical structure consists of a methyl group at the N1 position of the tetrazole ring and an iodine atom at the C5 position.
The relationship between the key identifiers and properties of the compound is visualized below.
Caption: Key properties and identifiers of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative and identifying information for this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 33452-18-5 | [3][5] |
| Empirical Formula | C2H3IN4 | [3] |
| InChI | 1S/C2H3IN4/c1-7-2(3)4-5-6-7/h1H3 | [3] |
| InChI Key | HOTGKPZHBAAUIM-UHFFFAOYSA-N | [3] |
| SMILES | IC1=NN=NN1C | [3] |
| MDL Number | MFCD12827507 | [3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 209.98 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| LogP | 0.35 | [5] |
| Rotatable Bonds | 0 | [5] |
Experimental Protocols: Synthesis
The synthesis of 5-substituted-1H-tetrazoles, such as this compound, is typically achieved through a [3+2] cycloaddition reaction.[1] This method involves reacting a nitrile with an azide source.[1][6] Various catalysts, including zinc salts and copper sulfates, can be employed to facilitate this reaction under mild conditions.[1][6]
General Protocol for [3+2] Cycloaddition Synthesis of 5-Substituted-1H-Tetrazoles
This protocol is a generalized procedure based on common methods for synthesizing the 5-substituted-1H-tetrazole core.
-
Reactant Preparation : In a reaction vessel, dissolve the starting nitrile (R-CN) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[1]
-
Addition of Azide and Catalyst : Add sodium azide (NaN3) to the mixture.[1][6] Subsequently, introduce a catalytic amount of a metal salt (e.g., CuSO4·5H2O or a Zn(II) salt).[1][6]
-
Reaction : Heat the mixture to the appropriate temperature and allow it to stir for a period ranging from 30 minutes to 5 hours, monitoring the reaction progress via a suitable analytical method like TLC or LC-MS.[1]
-
Workup : After the reaction is complete, cool the mixture and perform an aqueous workup. This typically involves acidifying the solution to protonate the tetrazole, followed by extraction with an organic solvent (e.g., ethyl acetate).[2]
-
Purification : The crude product is then purified, commonly by recrystallization or column chromatography on silica gel, to yield the final 5-substituted-1H-tetrazole.[2]
The following diagram illustrates the generalized workflow for this synthetic approach.
Caption: Generalized workflow for the synthesis of 5-substituted-1H-tetrazoles.
References
- 1. scielo.br [scielo.br]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound DiscoveryCPR 33452-18-5 [sigmaaldrich.com]
- 4. 107933-72-2 CAS MSDS (5-(IODOMETHYL)-1H-TETRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Hit2Lead | this compound | CAS# 33452-18-5 | MFCD12827507 | BB-4035072 [hit2lead.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of 5-Iodo-1-methyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Iodo-1-methyl-1H-tetrazole, a valuable heterocyclic compound in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of the iodine atom at the 5-position of the tetrazole ring offers a versatile handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on a reliable two-step synthetic approach, commencing with the formation of the 1-methyl-1H-tetrazole core, followed by a regioselective iodination.
Proposed Synthesis Pathway
The most common and efficient synthesis of this compound involves a two-step process:
-
Step 1: Synthesis of 1-methyl-1H-tetrazole: This step involves the cyclization of a methylamine derivative with an azide source. A widely used method is the reaction of methylamine, triethyl orthoformate, and sodium azide.
-
Step 2: Iodination of 1-methyl-1H-tetrazole: The second step is the regioselective iodination at the 5-position of the tetrazole ring. This is typically achieved through a lithiation-iodination sequence, where the tetrazole is first deprotonated at the C5 position with a strong base like n-butyllithium, followed by quenching the resulting anion with an iodine source.
The overall synthetic workflow is depicted below:
Experimental Protocols
Step 1: Synthesis of 1-methyl-1H-tetrazole
This procedure is adapted from the general synthesis of 1-substituted-1H-tetrazoles.[1][2]
Materials:
-
Methylamine (e.g., 40% in water)
-
Triethyl orthoformate
-
Sodium azide
-
Acetic acid (glacial)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylamine, triethyl orthoformate, and sodium azide in an anhydrous solvent.
-
Add glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and stir for the time indicated by TLC monitoring (typically several hours).
-
After completion, cool the reaction mixture to room temperature.
-
The work-up procedure typically involves filtration to remove any solids, followed by extraction with a suitable organic solvent.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure 1-methyl-1H-tetrazole.
Step 2: Synthesis of this compound
This protocol is based on the general procedure for the 5-lithiation and subsequent electrophilic quench of 1-substituted tetrazoles.
Materials:
-
1-methyl-1H-tetrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve 1-methyl-1H-tetrazole in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete lithiation.
-
In a separate flask, prepare a solution of iodine in anhydrous THF.
-
Slowly add the iodine solution to the lithiated tetrazole solution at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for several hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-methyl-1H-tetrazole | C₂H₄N₄ | 84.08 | Colorless liquid |
| This compound | C₂H₃IN₄ | 209.97 | Solid |
Table 2: Typical Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Synthesis of 1-methyl-1H-tetrazole | Methylamine, Triethyl orthoformate, Sodium azide | Toluene | Reflux | 70-85 |
| 2 | 5-Iodination | 1-methyl-1H-tetrazole, n-BuLi, Iodine | THF | -78 to RT | 60-75 |
Visualization of Key Processes
The following diagrams illustrate the logical flow of the experimental procedures.
Workflow for the Synthesis of 1-methyl-1H-tetrazole
Workflow for the 5-Iodination of 1-methyl-1H-tetrazole
Conclusion
The two-step synthesis pathway detailed in this guide provides a reliable and reproducible method for obtaining this compound. The protocols are based on well-established synthetic transformations and are suitable for implementation in a standard organic chemistry laboratory. The provided data and visualizations are intended to support researchers in the successful synthesis of this important building block for drug discovery and development. Careful attention to anhydrous and inert atmosphere conditions in the second step is crucial for achieving high yields.
References
5-Iodo-1-methyl-1H-tetrazole: A Technical Overview of its Physicochemical Properties and Synthetic Routes
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of 5-Iodo-1-methyl-1H-tetrazole. Due to the limited availability of direct experimental data for this specific compound, this document combines established information with data inferred from closely related and well-characterized tetrazole analogs.
Core Physical and Chemical Properties
This compound is a substituted tetrazole with the molecular formula C₂H₃IN₄ and a molecular weight of 209.98 g/mol .[1][2][3] It is registered under the CAS Number 33452-18-5.[1][2][3][4] The compound exists as a solid at room temperature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₂H₃IN₄ | [1][2][3] |
| Molecular Weight | 209.98 g/mol | [1][2][3] |
| CAS Number | 33452-18-5 | [1][2][3][4] |
| Appearance | Solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | Likely soluble in polar organic solvents like DMSO and DMF, based on the properties of similar tetrazole derivatives. |
| InChI | 1S/C2H3IN4/c1-7-2(3)4-5-6-7/h1H3 | [1] |
| SMILES | CN1N=NN=C1I | [1] |
Synthesis and Reactivity
A potential synthetic route could involve the direct iodination of a suitable precursor, such as 1-methyl-1H-tetrazole. However, a more likely and controllable synthesis would proceed via a multi-step sequence starting from a more readily available precursor.
Proposed Synthetic Pathway
A logical synthetic approach would be the diazotization of 5-amino-1-methyl-1H-tetrazole followed by a Sandmeyer-type iodination reaction.
References
5-Iodo-1-methyl-1H-tetrazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-Iodo-1-methyl-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document covers the historical context of its chemical class, plausible synthetic pathways, detailed experimental protocols, and comprehensive characterization data. The information is intended to serve as a valuable resource for researchers engaged in the synthesis, modification, and application of tetrazole derivatives in drug discovery and development.
Discovery and History
The specific discovery of this compound is not prominently documented in readily available scientific literature. However, its existence is confirmed by its Chemical Abstracts Service (CAS) number 33452-18-5.[1][2][3] The history of this compound is intrinsically linked to the broader development of tetrazole chemistry.
The tetrazole ring system was first synthesized in 1885 by Swedish chemist J. A. Bladin. For many years, research into tetrazoles was limited. However, from the mid-20th century onwards, interest in tetrazole derivatives grew exponentially as their utility in various fields, including agriculture, materials science, and particularly medicine, became apparent.
The development of reliable synthetic methods for 5-substituted and N-alkylated tetrazoles has been a key driver of this research. The [3+2] cycloaddition reaction between nitriles and azides has emerged as a fundamental and widely used method for the construction of the tetrazole ring.[4][5][6][7] Subsequent modifications, such as N-alkylation and halogenation, have allowed for the synthesis of a vast array of tetrazole derivatives with diverse properties. The synthesis of this compound would have logically followed from these foundational synthetic advancements, likely being first prepared as a synthetic intermediate or as part of a library of compounds for biological screening.
Synthetic Pathways
While the original synthesis of this compound is not detailed in the available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted tetrazoles. A likely two-step approach involves the formation of the 1-methyltetrazole core followed by iodination, or the iodination of a tetrazole precursor followed by methylation.
A common route would involve the N-methylation of 5-iodotetrazole or the iodination of 1-methyl-1H-tetrazole. The latter is often more practical due to the commercial availability and stability of the starting materials.
Caption: Plausible synthetic routes to this compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound based on general methods for analogous transformations.
Synthesis of 1-Methyl-1H-tetrazole (Starting Material)
A general procedure for the methylation of 1H-tetrazole can be adapted.
Materials:
-
1H-Tetrazole
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1H-tetrazole (1.0 eq) in the chosen solvent (e.g., acetonitrile).
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the suspension.
-
Slowly add the methylating agent (e.g., methyl iodide, 1.1 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-methyl-1H-tetrazole. This step often produces a mixture of 1-methyl and 2-methyl isomers, which may require chromatographic separation.
Iodination of 1-Methyl-1H-tetrazole
A general protocol for the iodination of electron-rich heterocycles can be applied.
Materials:
-
1-Methyl-1H-tetrazole
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-methyl-1H-tetrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask protected from light.
-
Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂H₃IN₄ | |
| Molecular Weight | 209.98 g/mol | |
| CAS Number | 33452-18-5 | [1][2][3] |
| Appearance | Solid | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~4.1 (s, 3H, N-CH₃) | Estimated |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~145 (C5), ~35 (N-CH₃) | Estimated |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents | Inferred |
Mandatory Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the synthesis to the final characterization of this compound.
Caption: Logical workflow for the synthesis and characterization.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathway or a well-defined experimental workflow beyond its synthesis and characterization. Tetrazole-containing compounds are widely used in medicinal chemistry as bioisosteres for carboxylic acids, and this compound could potentially be used in the development of novel kinase inhibitors, receptor antagonists, or other therapeutic agents. However, without specific studies, any depiction of a signaling pathway would be speculative.
The diagram below represents a general experimental workflow for screening a novel compound like this compound in a drug discovery context.
Caption: General drug discovery screening workflow.
Conclusion
This compound is a synthetically accessible heterocyclic compound with potential applications in medicinal chemistry. While its specific discovery and detailed experimental data are not widely published, its synthesis can be reliably achieved through established methods of N-methylation and iodination of the tetrazole core. This technical guide provides a foundational understanding of this compound, offering plausible synthetic routes and characterization workflows to aid researchers in its preparation and utilization in their scientific endeavors. Further research is warranted to explore its biological activities and potential therapeutic applications.
References
- 1. This compound(SALTDATA: FREE) | 33452-18-5 [chemicalbook.com]
- 2. TRC-B450535 | this compound [33452-18-5] Clinisciences [clinisciences.com]
- 3. Hit2Lead | this compound | CAS# 33452-18-5 | MFCD12827507 | BB-4035072 [hit2lead.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.org.za [scielo.org.za]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
Spectroscopic and Synthetic Profile of 5-Iodo-1-methyl-1H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 5-Iodo-1-methyl-1H-tetrazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of spectroscopy and organic synthesis, drawing upon data from closely related structural analogs. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 1-methyl-1H-tetrazole and other 5-substituted tetrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.2 | Singlet | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 - 150 | C5 (Iodo-substituted) |
| ~ 34 - 36 | N-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950 - 3050 | Medium | C-H stretch (methyl) |
| ~ 1450 - 1500 | Medium-Strong | Tetrazole ring C=N, N=N stretching |
| ~ 1200 - 1300 | Medium-Strong | Tetrazole ring skeletal vibrations |
| ~ 1000 - 1100 | Medium | N-N stretching |
| ~ 600 - 700 | Medium-Strong | C-I stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 210 | [M]⁺ (Molecular Ion) |
| 182 | [M - N₂]⁺ |
| 127 | [I]⁺ |
| 83 | [M - I]⁺ |
| 42 | [CH₃-N=N]⁺ |
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the methylation of 5-iodo-1H-tetrazole. This approach avoids the direct handling of potentially unstable iodo-substituted nitrile precursors.
Synthesis of this compound
Materials:
-
5-Iodo-1H-tetrazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and extraction
Procedure:
-
To a solution of 5-iodo-1H-tetrazole (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and characterization process.
Caption: Synthetic workflow for this compound.
An In-Depth Technical Guide to the Reactivity Profile of 5-Iodo-1-methyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-1-methyl-1H-tetrazole is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its reactivity is primarily centered around the carbon-iodine bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at the 5-position of the tetrazole ring. This technical guide provides a comprehensive overview of the known and anticipated reactivity profile of this compound, with a focus on its synthesis, participation in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings, as well as Buchwald-Hartwig amination and other nucleophilic substitution reactions. While specific experimental data for this particular substrate is limited in publicly accessible literature, this guide extrapolates from established methodologies for similar iodinated heterocycles to provide predicted reaction conditions and expected outcomes.
Introduction
The tetrazole moiety is a key pharmacophore in numerous approved drugs, often serving as a bioisosteric replacement for a carboxylic acid group, which can lead to improved metabolic stability and pharmacokinetic properties.[1] The introduction of substituents at the 5-position of the tetrazole ring is a critical strategy in drug design and the development of novel functional materials. This compound serves as a key intermediate for such functionalization, with the iodo group acting as a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthesis of this compound
The synthesis of 5-substituted-1H-tetrazoles is well-established, typically proceeding through a [3+2] cycloaddition reaction between a nitrile and an azide source. For this compound, a plausible synthetic route would involve the cycloaddition of cyanogen iodide with an azide, followed by N-methylation. However, a more common and direct approach for the synthesis of 5-halotetrazoles involves the diazotization of 5-aminotetrazole followed by a Sandmeyer-type reaction with an iodide source. Subsequent methylation of the N1 position would yield the target compound.
General Experimental Protocol for the Synthesis of 5-Substituted-1H-Tetrazoles:
A widely used method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of nitriles with sodium azide, often catalyzed by a Lewis acid such as zinc chloride or a copper salt in a polar aprotic solvent like DMF or DMSO.[2][3]
-
Materials: Appropriate nitrile, sodium azide, zinc chloride (or other suitable catalyst), and DMF (or other suitable solvent).
-
Procedure: To a solution of the nitrile in DMF, sodium azide and a catalytic amount of zinc chloride are added. The reaction mixture is then heated, and the progress is monitored by TLC. Upon completion, the reaction is cooled and acidified to precipitate the tetrazole product, which is then collected by filtration and purified by recrystallization.[2]
Reactivity Profile
The primary site of reactivity for this compound is the carbon-iodine bond at the 5-position. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl- and heteroarylboronic acids or their esters.
Predicted Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Predicted Suzuki-Miyaura coupling of this compound.
Table 1: Predicted Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Predicted Yield |
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80-100 | Good to Excellent |
| 2 | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane | 80-100 | Good to Excellent |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 80-100 | Excellent |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This compound is expected to be a suitable substrate for Sonogashira coupling with a variety of terminal alkynes, providing access to 5-alkynyl-1-methyl-1H-tetrazoles.
Predicted Reaction Scheme: Sonogashira Coupling
Caption: Predicted Sonogashira coupling of this compound.
Table 2: Predicted Conditions for Sonogashira Coupling
| Entry | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Predicted Yield |
| 1 | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | 25-80 | Good to Excellent |
| 2 | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 25-80 | Good to Excellent |
Stille Coupling
The Stille coupling reaction involves the coupling of an organohalide with an organostannane. This reaction is known for its tolerance of a wide variety of functional groups. This compound should readily undergo Stille coupling with various organostannanes.
Predicted Reaction Scheme: Stille Coupling
Caption: Predicted Stille coupling of this compound.
Table 3: Predicted Conditions for Stille Coupling
| Entry | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Predicted Yield |
| 1 | Pd(PPh₃)₄ | - | - | Toluene | 80-110 | Good to Excellent |
| 2 | PdCl₂(PPh₃)₂ | - | CuI | DMF | 80-100 | Good to Excellent |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a highly valuable transformation in medicinal chemistry for the synthesis of arylamines. This compound is a promising candidate for this reaction, allowing for the introduction of various primary and secondary amines at the 5-position.
Predicted Reaction Scheme: Buchwald-Hartwig Amination
Caption: Predicted Buchwald-Hartwig amination of this compound.
Table 4: Predicted Conditions for Buchwald-Hartwig Amination
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Predicted Yield |
| 1 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 | Good to Excellent |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 80-110 | Good to Excellent |
Nucleophilic Aromatic Substitution
While palladium-catalyzed reactions are predominant, the electron-deficient nature of the tetrazole ring can also facilitate nucleophilic aromatic substitution (SNA_r) reactions, particularly with soft nucleophiles. A study on the reaction of pentafluoropyridine with 1-methyl-1H-tetrazole-5-thiol demonstrated the feasibility of such substitutions on related tetrazole systems.
Experimental Protocol: Nucleophilic Substitution with 1-methyl-1H-tetrazole-5-thiol
One study has reported the reaction of pentafluoropyridine with 1-methyl-1H-tetrazole-5-thiol, which proceeds via a nucleophilic aromatic substitution mechanism to yield the 4-substituted tetrafluoropyridine derivative.
-
Materials: Pentafluoropyridine, 1-methyl-1H-tetrazole-5-thiol, a suitable base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMF).
-
Procedure: To a solution of 1-methyl-1H-tetrazole-5-thiol in DMF, a base such as potassium carbonate is added, followed by the addition of pentafluoropyridine. The reaction mixture is stirred at an elevated temperature and monitored by TLC. After completion, the reaction is worked up by pouring into water and extracting with an organic solvent. The product is then purified by chromatography.
Applications in Drug Development and Materials Science
The ability to functionalize the 5-position of the 1-methyl-1H-tetrazole core through these various coupling reactions opens up a vast chemical space for the design and synthesis of novel compounds with potential applications in:
-
Medicinal Chemistry: As bioisosteres of carboxylic acids, 5-substituted-1-methyl-1H-tetrazoles are attractive scaffolds for the development of new therapeutic agents. The diverse functionalities that can be introduced allow for fine-tuning of the steric and electronic properties to optimize binding to biological targets.[1]
-
Materials Science: The nitrogen-rich tetrazole ring can impart unique properties to organic materials, including high energy density and coordination ability. Functionalization via cross-coupling reactions allows for the synthesis of novel ligands for metal-organic frameworks (MOFs), as well as energetic materials and polymers with tailored properties.
Conclusion
References
Stability and Storage of 5-Iodo-1-methyl-1H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Iodo-1-methyl-1H-tetrazole (CAS No. 33452-18-5). Due to a lack of publicly available, specific stability data for this compound, this document focuses on providing best practices derived from the known chemical properties of its core structures—the tetrazole ring and the carbon-iodine bond. Furthermore, it offers detailed experimental protocols for researchers to conduct their own stability assessments.
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity and purity of this compound. The compound is a solid and is classified as a combustible solid (Storage Class 11)[1]. Based on this classification and the general properties of related compounds, the following conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable to minimize the potential for thermal degradation.
-
Light: Protect from light. Aryl iodides can be light-sensitive, and exposure to UV or ambient light may cause the cleavage of the carbon-iodine bond, leading to the liberation of elemental iodine and degradation of the compound[2]. Storage in amber vials or containers wrapped in aluminum foil is recommended.
-
Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric contaminants. For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation[2].
-
Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (gloves, safety glasses) should be worn.
Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways under stress conditions. The primary points of instability are the tetrazole ring itself and the C-I bond.
-
Thermal Decomposition: At elevated temperatures, the tetrazole ring is known to undergo decomposition, typically through the elimination of molecular nitrogen (N₂) to form a nitrene intermediate, or via ring-opening to form an azide. For asymmetrically substituted tetrazoles, the formation of hydrazoic acid (HN₃) is also a possible pathway[3].
-
Photodegradation: The most likely pathway for photodegradation is the homolytic cleavage of the carbon-iodine bond. This is a common reaction for iodo-aromatic compounds and results in the formation of 1-methyl-1H-tetrazole and elemental iodine. Discoloration (yellowing or browning) of the material is a strong indicator of this process[2].
-
Hydrolytic Degradation: While the tetrazole ring is generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially facilitate ring-opening or other degradative reactions.
-
Oxidative Degradation: The presence of oxidizing agents could potentially lead to the oxidation of the iodide substituent or reactions involving the tetrazole ring.
Below is a diagram illustrating these potential degradation pathways.
Quantitative Stability Data (Analog Compounds)
While specific data for this compound is unavailable, thermal analysis of related tetrazole compounds provides insight into their relative stabilities. The decomposition temperature is highly sensitive to the nature of the substituents on the ring.
| Compound | Substituent(s) | Decomposition Onset (°C) | Peak Decomposition (°C) | Reference |
| 5-Methyltetrazole | 5-Methyl | ~254 | - | [4] |
| 1-Hydroxy-5-methyltetrazole | 1-Hydroxy, 5-Methyl | ~194 | - | [4] |
| Ammonium 1-hydroxy-5-methyltetrazolate | 1-Hydroxy, 5-Methyl (salt) | ~229 | - | [4] |
| 5,5'-Azobistetrazole | 5,5'-Azo linkage | ~200 | ~215 | [5] |
| 5-(4-Pyridyl)tetrazolate | 5-(4-Pyridyl) | ~249 | ~251 | [6] |
Note: Decomposition temperatures can vary based on the experimental heating rate.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a series of experimental studies are required. The following section outlines the methodologies for these key experiments.
Workflow for Stability Testing
The overall process for assessing the stability of a chemical compound involves a structured workflow, from initial forced degradation studies to the development of a validated analytical method for long-term testing.
Thermal Stability Analysis (DSC/TGA)
Objective: To determine the melting point and decomposition temperature of the solid material.
Methodology:
-
Instrument: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan.
-
DSC Protocol:
-
Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond decomposition (e.g., 350°C).
-
Use a constant heating rate, typically 5 or 10°C/min[4].
-
Maintain a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min).
-
Record the heat flow as a function of temperature. Endotherms may indicate melting, while exotherms typically indicate decomposition.
-
-
TGA Protocol:
-
Heat a separate sample over the same temperature range and at the same heating rate.
-
Record the percentage of mass loss as a function of temperature. Significant mass loss events correspond to decomposition.
-
Photostability Testing (ICH Q1B Guideline)
Objective: To evaluate the intrinsic photostability of the compound under standardized light exposure.[7]
Methodology:
-
Light Source: Use an artificial light source that meets ICH Q1B specifications, capable of emitting both visible and near-UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Exposure Levels: Expose samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[7].
-
Sample Preparation:
-
Expose the solid compound directly in a chemically inert, transparent container.
-
Prepare a solution of the compound in a suitable inert solvent (e.g., acetonitrile) and expose it in a quartz cuvette or other transparent container.
-
Prepare "dark controls" by wrapping identical samples in aluminum foil and placing them in the same environment to separate thermal effects from photolytic effects.
-
-
Analysis: After exposure, analyze the samples and dark controls using a validated stability-indicating HPLC method (see below) to quantify the parent compound and detect any degradation products.
Forced Degradation (Hydrolysis and Oxidation)
Objective: To identify potential degradation products and establish the specificity of the analytical method.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Heat the mixture (e.g., at 60-80°C) for a set period (e.g., 2, 8, 24 hours).
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure using 0.1 M NaOH instead of HCl.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store at room temperature for a set period (e.g., 24 hours).
-
Dilute to a final concentration for HPLC analysis.
-
-
Control Samples: Analyze an untreated stock solution for comparison. Aim for 5-20% degradation in the stressed samples.
Stability-Indicating HPLC Method Development
Objective: To develop a quantitative analytical method capable of separating the parent compound from all potential process impurities and degradation products.[8][9]
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10].
-
Mobile Phase:
-
Start with a gradient elution to separate compounds with a wide range of polarities.
-
A typical mobile phase would consist of an aqueous component (A), such as water or a phosphate buffer, and an organic component (B), such as acetonitrile or methanol[9][10].
-
Example Gradient: Start at 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Detection: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely in the 210-250 nm range). A photodiode array (PDA) detector is ideal for assessing peak purity.
-
Method Optimization:
-
Inject the mixture of forced degradation samples.
-
Adjust the mobile phase composition, gradient slope, pH of the aqueous phase, and column temperature to achieve baseline separation of all peaks from the parent compound. The goal is to develop a method that is "stability-indicating."
-
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
References
- 1. This compound DiscoveryCPR 33452-18-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. maxapress.com [maxapress.com]
- 7. database.ich.org [database.ich.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jchps.com [jchps.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to 5-Iodo-1-methyl-1H-tetrazole: Synthesis, Reactivity, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1-methyl-1H-tetrazole is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. The tetrazole ring, a bioisostere of the carboxylic acid group, often imparts improved metabolic stability and pharmacokinetic properties to drug candidates. The presence of an iodine atom at the 5-position provides a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, spectral properties, key reactions, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 33452-18-5 | [1][2] |
| Molecular Formula | C₂H₃IN₄ | [1][2] |
| Molecular Weight | 209.98 g/mol | [1][2] |
| Appearance | Solid | [1] |
| SMILES | CN1N=NC(I)=N1 | [1] |
| InChI | 1S/C2H3IN4/c1-7-2(3)4-5-6-7/h1H3 | [1] |
| InChI Key | HOTGKPZHBAAUIM-UHFFFAOYSA-N | [1] |
Synthesis and Spectral Characterization
A general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles is provided below as a reference.
General Experimental Protocol: Synthesis of 5-Substituted-1H-tetrazoles[3][4]
Materials:
-
Nitrile (e.g., benzonitrile) (1 mmol)
-
Sodium azide (NaN₃) (1-2 mmol)
-
Catalyst (e.g., CuSO₄·5H₂O (2 mol%), nano-TiCl₄·SiO₂ (0.1 g))
-
Solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)) (2-5 mL)
-
Hydrochloric acid (HCl), 4 M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the nitrile in the chosen solvent, add sodium azide and the catalyst.
-
Stir the reaction mixture at room temperature and then heat to the appropriate temperature (e.g., 140°C for CuSO₄·5H₂O in DMSO, or reflux for nano-TiCl₄·SiO₂ in DMF) for the required time (typically 1-2 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 4 M HCl and EtOAc.
-
Separate the organic layer, wash it with distilled water, and dry it over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Below is a diagram illustrating the general synthesis workflow for 5-substituted-1H-tetrazoles.
General workflow for the synthesis of 5-substituted-1H-tetrazoles.
Spectroscopic Data
Specific ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound are not available in the reviewed literature. However, based on the analysis of related tetrazole derivatives, the expected spectral characteristics are summarized below.
Expected ¹H NMR Spectral Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | ~4.0 - 4.5 | Singlet |
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (ppm) |
| N-CH₃ | ~35 - 40 |
| C5 (C-I) | ~80 - 90 |
Expected FT-IR Spectral Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (methyl) | ~2950 - 3000 | Medium |
| C=N, N=N stretch (tetrazole ring) | ~1400 - 1600 | Medium-Strong |
| C-N stretch | ~1000 - 1200 | Medium |
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M]⁺ | 209.94 |
| [M-I]⁺ | 83.04 |
Chemical Reactivity: A Gateway to Molecular Diversity
The C-I bond in this compound is a key functional group that enables a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful methods for introducing aryl, heteroaryl, and alkynyl substituents at the 5-position of the tetrazole ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. This reaction is widely used to form carbon-carbon bonds.
References
A Technical Guide to 5-Iodo-1-methyl-1H-tetrazole for Researchers and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 5-Iodo-1-methyl-1H-tetrazole. This document outlines its commercial availability, physicochemical properties, and potential applications, with a focus on its role in medicinal chemistry. While specific experimental data for this compound is limited, this guide provides valuable context through data on related tetrazole derivatives and general synthetic methodologies.
Commercial Availability
This compound is available from a select number of chemical suppliers, primarily catering to the research and development market. The following table summarizes the known commercial suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Sigma-Aldrich (Merck) | This compound | 33452-18-5 | C₂H₃IN₄ | 209.98 g/mol | Part of the AldrichCPR (ChemBridge Plate Reagent) collection of unique chemicals. Analytical data is not collected for this product by the supplier.[1] |
| ChemBridge | This compound | 33452-18-5 | C₂H₃IN₄ | 209.98 g/mol | Available through their Hit2Lead platform.[2] |
| Fisher Scientific | Sigma Aldrich this compound | 33452-18-5 | C₂H₃IN₄ | 209.98 g/mol | Distributor for the Sigma-Aldrich product.[3] |
Physicochemical and Spectral Data
Table of Physicochemical Properties
| Property | Value/Information | Source/Notes |
| CAS Number | 33452-18-5 | [1] |
| Molecular Formula | C₂H₃IN₄ | [1] |
| Molecular Weight | 209.98 g/mol | [1] |
| Appearance | Solid (expected) | [1] |
| SMILES | CN1N=NC=C1I | [1] |
| InChI Key | HOTGKPZHBAAUIM-UHFFFAOYSA-N | [1] |
| Melting Point | Not available | Data for the related 5-methyl-1H-tetrazole is 142-146 °C. |
| Boiling Point | Not available | - |
| Solubility | Not available | Expected to be soluble in organic solvents like DMSO and DMF. |
Expected Spectral Data
While specific spectra for this compound are not published, the following are expected characteristics based on the analysis of similar tetrazole structures.
| Spectroscopy | Expected Features |
| ¹H NMR | A singlet corresponding to the methyl protons (N-CH₃), likely in the range of 3.5-4.5 ppm. |
| ¹³C NMR | A signal for the methyl carbon, a signal for the tetrazole ring carbon, and potentially other signals depending on the solvent and concentration. |
| IR Spectroscopy | Characteristic peaks for C-N and N=N stretching vibrations within the tetrazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis and Experimental Protocols
The synthesis of 5-substituted-1H-tetrazoles is well-established in chemical literature. The most common method is the [3+2] cycloaddition of a nitrile with an azide.
Proposed Synthesis of this compound
A plausible synthetic route to this compound would involve the reaction of iodoacetonitrile with a methylating agent and an azide source, or the iodination of a pre-formed methyltetrazole. A more direct, though potentially hazardous, approach could involve the reaction of methyl isocyanide with iodine azide (IN₃). A common and safer laboratory-scale synthesis would likely proceed via a [3+2] cycloaddition reaction.
General Experimental Protocol for the Synthesis of 5-Substituted-1H-Tetrazoles
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
Materials:
-
A nitrile (R-C≡N)
-
Sodium azide (NaN₃)
-
A Lewis acid catalyst (e.g., zinc chloride, ammonium chloride)
-
A suitable solvent (e.g., DMF, DMSO)
Procedure:
-
In a round-bottom flask, dissolve the nitrile and sodium azide in the chosen solvent.
-
Add the Lewis acid catalyst to the mixture.
-
Heat the reaction mixture under reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Carefully acidify the mixture with an appropriate acid (e.g., hydrochloric acid) to protonate the tetrazole.
-
The product can then be extracted using an organic solvent.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
Applications in Medicinal Chemistry and Drug Development
Tetrazoles are recognized as important scaffolds in medicinal chemistry, primarily due to their ability to act as a bioisostere for the carboxylic acid functional group.[4][5][6] This substitution can lead to improved metabolic stability and pharmacokinetic properties of a drug candidate.
The Tetrazole Ring as a Carboxylic Acid Bioisostere
The diagram below illustrates the concept of bioisosteric replacement of a carboxylic acid with a tetrazole ring.
Potential Applications of this compound
The presence of an iodine atom on the tetrazole ring opens up possibilities for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This makes this compound a potentially valuable building block for creating diverse libraries of compounds for drug screening.
The general workflow for utilizing this compound in a drug discovery program is depicted below.
References
- 1. This compound DiscoveryCPR 33452-18-5 [sigmaaldrich.com]
- 2. Hit2Lead | this compound | CAS# 33452-18-5 | MFCD12827507 | BB-4035072 [hit2lead.com]
- 3. Sigma Aldrich this compound 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. lifechemicals.com [lifechemicals.com]
Methodological & Application
Applications of 5-Iodo-1-methyl-1H-tetrazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, frequently employed as a bioisosteric replacement for carboxylic acids, enhancing metabolic stability and receptor affinity.[1][2][3][4] While a vast body of literature exists on the applications of various tetrazole derivatives, specific documentation on the medicinal chemistry applications of 5-Iodo-1-methyl-1H-tetrazole (CAS No: 33452-18-5) is limited in publicly accessible scientific literature. However, its chemical structure, featuring a reactive C-I bond, positions it as a highly valuable and versatile building block for the synthesis of diverse libraries of 1,5-disubstituted tetrazoles for drug discovery programs.
This document provides detailed application notes and generalized protocols to guide researchers in utilizing this compound as a key intermediate in the synthesis of potentially bioactive molecules.
Core Application: A Versatile Building Block for Library Synthesis
The primary application of this compound in medicinal chemistry is its role as a scaffold for the introduction of various substituents at the 5-position through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly amenable to reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the creation of large and diverse compound libraries for screening against various biological targets.[1][5]
Below is a diagram illustrating the central role of this compound in generating a library of 1-methyl-5-substituted-1H-tetrazoles.
Data Presentation: Hypothetical Biological Activity
As no specific biological data for compounds directly synthesized from this compound is readily available, the following table presents a hypothetical dataset for a series of 1-methyl-5-substituted-1H-tetrazoles. This table is for illustrative purposes to demonstrate how quantitative data for a synthesized library would be structured for structure-activity relationship (SAR) analysis.
| Compound ID | R-Group (at C5) | Target Enzyme X IC50 (µM) | Target Receptor Y Ki (nM) | Cell Line Z GI50 (µM) |
| IMT-A1 | Phenyl | 1.2 | 50 | 2.5 |
| IMT-A2 | 4-Fluorophenyl | 0.8 | 35 | 1.8 |
| IMT-A3 | 2-Thienyl | 2.5 | 120 | 5.1 |
| IMT-B1 | Phenylethynyl | 5.1 | 250 | 10.2 |
| IMT-B2 | Cyclopropylethynyl | 3.8 | 180 | 7.6 |
| IMT-C1 | Styryl | 10.2 | 500 | >20 |
| IMT-D1 | N-Piperidinyl | 0.5 | 20 | 0.9 |
| IMT-D2 | N-Morpholinyl | 0.7 | 28 | 1.2 |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions using this compound. Researchers should note that optimization of catalysts, ligands, bases, solvents, and reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1-Methyl-5-aryl-1H-tetrazoles
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.10 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for the Synthesis of 1-Methyl-5-alkynyl-1H-tetrazoles
This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Heck Coupling for the Synthesis of 1-Methyl-5-alkenyl-1H-tetrazoles
This protocol provides a general method for the palladium-catalyzed reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylates)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), palladium catalyst (0.02-0.05 eq), phosphine ligand (0.04-0.10 eq), and base (1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent and the alkene (1.2-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until complete.
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 1-Methyl-5-amino-1H-tetrazoles
This protocol describes a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the palladium catalyst (0.01-0.05 eq), ligand (0.012-0.06 eq), and base (1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, followed by this compound (1.0 eq) and the amine (1.2-1.5 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the core building block, the key reaction types, and the resulting classes of compounds, which can then be subjected to biological screening to identify lead compounds.
Conclusion
While direct and specific applications of this compound in medicinal chemistry are not extensively documented in current literature, its chemical structure strongly suggests its utility as a versatile building block. The protocols and workflows provided herein offer a foundational guide for researchers to leverage this compound in the synthesis of diverse libraries of 1,5-disubstituted tetrazoles for the discovery of novel therapeutic agents. The adaptability of modern cross-coupling reactions allows for the systematic exploration of chemical space around the 1-methyl-1H-tetrazole core, which is a promising strategy in the pursuit of new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols for 5-Iodo-1-methyl-1H-tetrazole in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the utilization of 5-Iodo-1-methyl-1H-tetrazole as a versatile building block in click chemistry and related bioconjugation strategies. The protocols focus on the functionalization of the tetrazole core to introduce moieties amenable to click reactions, namely alkynes and azides, through palladium-catalyzed cross-coupling reactions. Additionally, the potential application of N-methyl tetrazoles in photoclick chemistry is explored.
Introduction
This compound is a valuable heterocyclic building block. While not directly a participant in conventional click chemistry reactions such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), its iodo-substituent provides a reactive handle for the introduction of functionalities that are. This allows for the transformation of this compound into a platform for generating diverse molecular architectures with applications in drug discovery, chemical biology, and materials science.
The primary strategies for employing this compound in click chemistry involve:
-
Sonogashira Coupling: To introduce a terminal alkyne, creating a precursor for CuAAC or SPAAC.
-
C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination): To introduce an azide group, which can then react with alkynes.
-
Photoclick Chemistry: N-substituted tetrazoles can potentially undergo photoinduced cycloaddition reactions with alkenes, offering spatiotemporal control over ligation.
Application 1: Synthesis of Alkyne-Functionalized Tetrazoles via Sonogashira Coupling
The Sonogashira reaction is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This methodology can be effectively applied to this compound to synthesize 5-alkynyl-1-methyl-1H-tetrazoles, which are valuable precursors for click chemistry.
General Experimental Workflow
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from general procedures for the Sonogashira coupling of iodo-heterocycles.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.1 eq.).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) to dissolve the solids.
-
Add triethylamine (2.0-3.0 eq.) to the reaction mixture.
-
Slowly add the terminal alkyne (1.1-1.5 eq.) to the mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-1-methyl-1H-tetrazole.
Quantitative Data
The following table provides representative data for Sonogashira coupling reactions on halo-heterocycles, which can be used as a starting point for optimizing the reaction with this compound.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85 | |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | TMS-acetylene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | Toluene | 25 | 2 | 75 | |
| o-Iodoanilines | Various terminal alkynes | (PPh₃)₂CuBH₄ (5) | - | DBU | - | 120 | 24 | >99 |
Application 2: Synthesis of Azide-Functionalized Tetrazoles via C-N Cross-Coupling
The introduction of an azide moiety at the 5-position of the tetrazole ring can be achieved through a C-N cross-coupling reaction, such as a Buchwald-Hartwig amination, using sodium azide as the nitrogen source. This transformation provides a complementary building block for click chemistry.
General Experimental Workflow
Experimental Protocol: Buchwald-Hartwig Amination with Sodium Azide
This protocol is based on a reported method for the amination of azidoaryl iodides, which demonstrates the compatibility of the azide group with these reaction conditions.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Palladium precatalyst (e.g., a fourth-generation Buchwald precatalyst like CPhos precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add this compound (1.0 eq.), sodium azide (1.5-2.0 eq.), the palladium precatalyst (e.g., 2-5 mol%), and sodium tert-butoxide (1.5-2.0 eq.) to a dry reaction vessel.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 50-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water (caution: residual sodium azide is hazardous).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., chromatography or recrystallization) to obtain 5-azido-1-methyl-1H-tetrazole.
Quantitative Data
The following table presents data from a study on the Buchwald-Hartwig amination of azidoaryl iodides, which can serve as a reference for optimizing the synthesis of 5-azido-1-methyl-1H-tetrazole.
| Aryl Iodide | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Azido-4-iodobenzene | Morpholine | G4-CPhos precatalyst | CPhos | NaOtBu | 1,4-Dioxane | 50 | 95 | |
| 1-Azido-3-iodobenzene | Aniline | G4-CPhos precatalyst | CPhos | NaOtBu | 1,4-Dioxane | 50 | 88 |
Application 3: Potential Use in Photoclick Chemistry
Tetrazoles, particularly diaryl tetrazoles, can undergo a photoinduced 1,3-dipolar cycloaddition with alkenes, a reaction termed "photoclick chemistry". Upon irradiation with UV or visible light, the tetrazole ring extrudes nitrogen gas to form a highly reactive nitrile imine intermediate, which then rapidly reacts with an alkene to form a stable pyrazoline adduct. This reaction offers excellent spatiotemporal control, as the reaction only proceeds in the presence of light. While most examples involve diaryl tetrazoles, the fundamental reactivity may extend to N-alkyl tetrazoles.
Proposed Reaction Pathway
Application Notes and Protocols for Reactions Involving 5-Iodo-1-methyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cross-coupling reactions involving 5-Iodo-1-methyl-1H-tetrazole, a versatile building block in medicinal chemistry and drug discovery. The tetrazole moiety is a recognized bioisostere for carboxylic acids and cis-amide bonds, often enhancing metabolic stability and potency of drug candidates.[1][2] The presence of an iodine atom at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse 5-substituted-1-methyl-1H-tetrazole derivatives.
Key Applications
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its derivatives are explored for a range of therapeutic areas due to the favorable pharmacological properties of the tetrazole ring.[1][3][4] The ability to introduce various substituents at the 5-position through robust and high-yielding cross-coupling reactions makes it a valuable scaffold for generating libraries of compounds for biological screening.
Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the carbon-iodine bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. Common cross-coupling reactions for this substrate include the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions.
Experimental Protocols
The following sections provide detailed experimental protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions using this compound as the starting material. The reaction conditions are based on established methodologies for similar aryl iodides and can be adapted for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize 5-Phenyl-1-methyl-1H-tetrazole.
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Reflux condenser or microwave reactor
Procedure:
-
To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (7 mL) and a 2M aqueous solution of sodium carbonate (2 mL).
-
If using conventional heating, attach a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. If using a microwave reactor, seal the vial and irradiate at 120 °C for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-Phenyl-1-methyl-1H-tetrazole.
Data Presentation:
| Parameter | Value | Reference |
| Reactant 1 | This compound | N/A |
| Reactant 2 | Phenylboronic acid | N/A |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | [5] |
| Base | Sodium Carbonate (2M aq.) | [5] |
| Solvent | 1,4-Dioxane/Water | [5] |
| Temperature | 80-120 °C | [5] |
| Reaction Time | 0.5-12 hours | [5] |
| Typical Yield | 70-95% | Adapted from[5] |
// Nodes start [label="this compound +\nPhenylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Pd(PPh3)4\nNa2CO3, Dioxane/H2O", fillcolor="#F1F3F4", fontcolor="#202124"]; heating [label="Heating (80-120°C)\nor Microwave", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Work-up\n(Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="5-Phenyl-1-methyl-1H-tetrazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reagents [label="Add"]; reagents -> heating [label="React"]; heating -> workup [label="Cool &"]; workup -> purification; purification -> product; }
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol outlines the synthesis of a 5-alkynyl-1-methyl-1H-tetrazole derivative.
Reaction Scheme:
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[6]
-
Add anhydrous THF or DMF (5 mL) and the base (TEA or DIPEA, 3.0 mmol, 3.0 equiv).[6]
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.[6]
-
Heat the reaction mixture to 50-80 °C and monitor the reaction by TLC.[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Parameter | Value | Reference |
| Reactant 1 | This compound | N/A |
| Reactant 2 | Terminal Alkyne | N/A |
| Catalysts | PdCl₂(PPh₃)₂, CuI | [6] |
| Base | Triethylamine or DIPEA | [6] |
| Solvent | Anhydrous THF or DMF | [6] |
| Temperature | 50-80 °C | [6] |
| Reaction Time | 2-8 hours | Adapted from[6] |
| Typical Yield | 65-90% | Adapted from[6] |
Caption: Catalytic cycles of the Sonogashira reaction.
Protocol 3: Heck Reaction of this compound with an Alkene
This protocol describes the synthesis of a 5-vinyl-1-methyl-1H-tetrazole derivative.
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., Methyl acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (0.5 mmol, 1.0 equiv), Palladium(II) acetate (0.025 mmol, 5 mol%), and Sodium Carbonate (1.0 mmol, 2.0 equiv).[7]
-
Seal the flask and evacuate and backfill with an inert gas three times.[7]
-
Add anhydrous DMF (2.5 mL) followed by the alkene (0.75 mmol, 1.5 equiv) via syringe.[7]
-
Place the sealed flask in a preheated oil bath at 100-110 °C.[7]
-
Stir the reaction mixture vigorously for 4-12 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Reactant 1 | This compound | N/A |
| Reactant 2 | Alkene | N/A |
| Catalyst | Palladium(II) Acetate | [7] |
| Base | Sodium Carbonate or Triethylamine | [7] |
| Solvent | Anhydrous DMF | [7] |
| Temperature | 100-110 °C | [7] |
| Reaction Time | 4-12 hours | [7] |
| Typical Yield | 60-85% | Adapted from[7] |
// Nodes setup [label="Reaction Setup:\n- this compound\n- Alkene\n- Pd(OAc)2\n- Base (Na2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="Inert Atmosphere\n(Ar or N2)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Add Anhydrous DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Heat (100-110°C)\n4-12 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Work-up and Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="5-Vinyl-1-methyl-1H-tetrazole", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges setup -> inert; inert -> solvent; solvent -> reaction; reaction -> workup; workup -> product; }
Caption: High-level workflow for the Heck reaction.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium compounds can be toxic and should be handled with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 5-Iodo-1-methyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 5-iodo-1-methyl-1H-tetrazole as a key building block. The protocols focus on palladium-catalyzed cross-coupling reactions, which are robust and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Introduction
This compound is a valuable reagent in medicinal chemistry and materials science for the introduction of the 1-methyl-1H-tetrazol-5-yl moiety into organic molecules. The tetrazole ring is a well-recognized bioisostere for carboxylic acids and cis-amides, often leading to improved metabolic stability, lipophilicity, and pharmacokinetic properties of drug candidates. The presence of the iodine atom at the 5-position allows for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of 5-substituted-1-methyl-1H-tetrazoles.
This guide details the application of Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions for the derivatization of this compound, providing researchers with the necessary information to design and execute these transformations effectively.
Key Synthetic Pathways
This compound serves as a versatile precursor for the synthesis of various 5-substituted tetrazoles through palladium-catalyzed cross-coupling reactions. The primary pathways described herein are the Suzuki-Miyaura, Sonogashira, and Heck reactions, which allow for the introduction of aryl/heteroaryl, alkynyl, and alkenyl groups, respectively.
Data Presentation: Cross-Coupling Reactions
The following tables summarize representative quantitative data for the Suzuki-Miyaura, Sonogashira, and Heck coupling reactions of this compound with various coupling partners. These data are compiled from analogous reactions with structurally similar iodo-heterocycles and serve as a guide for expected outcomes.
Table 1: Suzuki-Miyaura Coupling of this compound with (Hetero)arylboronic Acids
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1-Methyl-5-phenyl-1H-tetrazole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-methyl-1H-tetrazole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 |
| 3 | Pyridin-3-ylboronic acid | 1-Methyl-5-(pyridin-3-yl)-1H-tetrazole | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 75-85 |
| 4 | Thiophen-2-ylboronic acid | 1-Methyl-5-(thiophen-2-yl)-1H-tetrazole | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 10 | 82-92 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Product | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-Methyl-5-(phenylethynyl)-1H-tetrazole | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 4 | 90-98 |
| 2 | 1-Heptyne | 1-Methyl-5-(hept-1-yn-1-yl)-1H-tetrazole | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 70 | 6 | 85-95 |
| 3 | 3-Hydroxy-3-methyl-1-butyne | 4-(1-Methyl-1H-tetrazol-5-yl)-2-methylbut-3-yn-2-ol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 50 | 5 | 88-96 |
| 4 | (Trimethylsilyl)acetylene | 1-Methyl-5-((trimethylsilyl)ethynyl)-1H-tetrazole | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 65 | 4 | 92-99 |
Table 3: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | (E)-1-Methyl-5-styryl-1H-tetrazole | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | Acetonitrile | 100 | 12 | 70-80 |
| 2 | Methyl acrylate | Methyl (E)-3-(1-methyl-1H-tetrazol-5-yl)acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ | DMF | 110 | 16 | 65-75 |
| 3 | n-Butyl acrylate | n-Butyl (E)-3-(1-methyl-1H-tetrazol-5-yl)acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | DMA | 120 | 24 | 60-70 |
| 4 | Acrylonitrile | (E)-3-(1-methyl-1H-tetrazol-5-yl)acrylonitrile | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | NMP | 100 | 18 | 55-65 |
Experimental Protocols
The following are general protocols that can be adapted for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Heck Coupling
This protocol provides a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Sealed reaction tube and magnetic stir bar
Procedure:
-
To a sealed reaction tube under an inert atmosphere, add this compound, Pd(OAc)₂, the phosphine ligand, and the base.
-
Add the anhydrous solvent followed by the alkene.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C).
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of novel heterocyclic compounds. The Suzuki-Miyaura, Sonogashira, and Heck reactions, as detailed in these application notes, offer efficient routes to 5-aryl, 5-alkynyl, and 5-alkenyl-1-methyl-1H-tetrazoles, respectively. These protocols and the accompanying data serve as a valuable resource for researchers in drug discovery and materials science, facilitating the development of new molecular entities with tailored properties. Careful optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
Application Notes and Protocols for 5-Iodo-1-methyl-1H-tetrazole in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Iodo-1-methyl-1H-tetrazole as a versatile building block in the synthesis of pharmaceutical agents. The protocols detailed herein are based on established palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[1]
The 1-methyl-1H-tetrazole moiety is a key structural feature in a variety of biologically active compounds. Its iodo-substituted derivative, this compound, serves as a valuable precursor for introducing this heterocycle into target molecules through carbon-carbon and carbon-heteroatom bond formation. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, potentially enhancing metabolic stability and cell membrane permeability of drug candidates.[2][3]
I. Overview of Synthetic Applications
This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions enable the formation of new carbon-carbon bonds, allowing for the facile synthesis of a diverse array of 5-substituted-1-methyl-1H-tetrazoles. Such derivatives are key intermediates in the development of pharmaceuticals for a range of therapeutic areas, including cardiovascular disease, diabetes, and oncology.[4][5][6]
Logical Workflow for Cross-Coupling Reactions:
Caption: General workflow for palladium-catalyzed cross-coupling.
II. Experimental Protocols
The following protocols are generalized procedures for Suzuki-Miyaura, Sonogashira, and Heck couplings using this compound. Researchers should note that reaction conditions may require optimization based on the specific coupling partner and desired product.
A. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1-methyl-1H-tetrazoles
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] This protocol describes the coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6-12 | 75-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 4-8 | 80-98 |
| XPhos Pd G3 | K₃PO₄ | THF/H₂O | 80 | 2-6 | 85-99 |
B. Sonogashira Coupling: Synthesis of 5-Alkynyl-1-methyl-1H-tetrazoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted heterocycles.[7]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (TEA), 2.0 equiv)
-
Solvent (e.g., Anhydrous Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the anhydrous solvent.
-
Add the base and stir for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
| Pd Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | TEA | THF | 25-50 | 70-90 |
| Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | DMF | 25 | 75-95 |
| Pd₂(dba)₃/AsPh₃ | CuI | Et₃N | Acetonitrile | 60 | 65-85 |
C. Heck Reaction: Synthesis of 5-Alkenyl-1-methyl-1H-tetrazoles
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][9] This method is particularly useful for synthesizing vinyl-tetrazole derivatives.
Reaction Scheme:
Caption: Heck reaction of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., P(o-tol)₃, 10 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 equiv)
-
Solvent (e.g., Acetonitrile (MeCN) or DMF)
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction vessel
Procedure:
-
To a sealable reaction vessel, add this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent and the alkene via syringe.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
| Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 60-80 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 55-75 |
| Herrmann's cat. | None | NaOAc | DMA | 110 | 65-85 |
III. Application in the Synthesis of Pharmaceutical Scaffolds
While specific examples of marketed drugs synthesized directly from this compound are not readily found in publicly available literature, the resulting 5-substituted-1-methyl-1H-tetrazole scaffolds from the above reactions are crucial components in various classes of investigational and approved drugs.
Potential Therapeutic Areas:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The tetrazole moiety is present in several DPP-4 inhibitors for the treatment of type 2 diabetes. The functionalized tetrazoles synthesized from this compound can serve as key intermediates for novel DPP-4 inhibitors.[5][10]
-
Factor Xa Inhibitors: As a bioisostere for carboxylic acids, the tetrazole ring is a common feature in the design of Factor Xa inhibitors, which are anticoagulants used to prevent and treat thrombosis.[4][11]
-
Antiviral Agents: Modified nucleoside analogs containing tetrazole rings have been investigated for their antiviral properties. The alkynyl-tetrazoles synthesized via Sonogashira coupling can be further elaborated into nucleoside analogs.[12][13]
-
Anticancer Agents: The tetrazole scaffold is found in a number of compounds with demonstrated anticancer activity. The ability to diversify the 5-position of the 1-methyl-1H-tetrazole ring allows for the exploration of structure-activity relationships in the development of new oncology drug candidates.[3][6][14]
Signaling Pathway Visualization (Hypothetical for a DPP-4 Inhibitor):
References
- 1. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold [html.rhhz.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. This compound DiscoveryCPR 33452-18-5 [sigmaaldrich.com]
- 10. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antiviral nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Laboratory safety and handling procedures for 5-Iodo-1-methyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed laboratory safety guidelines and experimental protocols for the handling and use of 5-Iodo-1-methyl-1H-tetrazole. The information is intended to ensure safe laboratory practices and to provide a foundation for experimental work involving this compound.
Laboratory Safety and Handling Procedures
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 33452-18-5 | [1][2] |
| Molecular Formula | C₂H₃IN₄ | |
| Molecular Weight | 209.98 g/mol | |
| Appearance | Solid (form) | |
| Storage Class | Combustible Solids |
Hazard Identification and Safety Precautions
Based on data for structurally related compounds, this compound should be handled as a potentially hazardous substance.
| Hazard Class | Precautionary Statement |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Explosive | Heating may cause an explosion. Tetrazoles can be energetic materials. |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated fume hood. If dusts are generated, a respirator may be necessary.
Handling Procedures:
-
Avoid generating dust.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment when handling large quantities.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Experimental Protocols
The following protocols are based on general methods for the synthesis of 5-substituted-1H-tetrazoles and should be adapted and optimized for the specific synthesis of this compound.
Synthesis of this compound
This proposed synthesis involves the [3+2] cycloaddition of an appropriate nitrile with an azide source. A plausible route would be the reaction of iodoacetonitrile with sodium azide to form 5-(iodomethyl)-1H-tetrazole, followed by methylation. However, a more direct, though potentially hazardous, approach could involve the direct iodination of a pre-formed tetrazole ring.
Note: The following is a generalized protocol and requires careful optimization and safety assessment before implementation.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
1-Methyl-1H-tetrazole
-
Iodine (I₂)
-
Strong oxidizing agent (e.g., nitric acid, sulfuric acid)
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1-methyl-1H-tetrazole in a suitable solvent under an inert atmosphere.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of iodine and a strong oxidizing agent while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate until the color disappears.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Characterization Workflow
Caption: Workflow for the purification and characterization.
Data Presentation
Expected Spectroscopic Data (Hypothetical)
The following table summarizes the expected, hypothetical spectroscopic data for this compound based on the analysis of similar compounds. Actual experimental data should be obtained for confirmation.
| Technique | Expected Observations |
| ¹H NMR | A singlet corresponding to the methyl protons (CH₃) is expected. The chemical shift will be influenced by the tetrazole ring. |
| ¹³C NMR | Two signals are expected: one for the methyl carbon and one for the carbon atom in the tetrazole ring. The carbon attached to the iodine will be significantly shifted. |
| IR Spectroscopy | Characteristic peaks for C-N stretching within the tetrazole ring and C-H stretching of the methyl group are expected. |
| Melting Point | A sharp melting point is expected for the pure compound. |
Disclaimer: The information provided in this document is intended for use by qualified individuals trained in chemical handling and laboratory safety. It is based on the best available information for related compounds but may not be exhaustive. All procedures should be conducted with appropriate engineering controls and personal protective equipment. The user is solely responsible for all risks associated with the handling and use of this chemical.
References
Application Notes and Protocols: Waste Disposal Guidelines for 5-Iodo-1-methyl-1H-tetrazole Experiments
Abstract
These application notes provide comprehensive guidelines for the safe handling and disposal of waste generated from experiments involving 5-Iodo-1-methyl-1H-tetrazole. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and compliance with waste management regulations. Due to the potentially explosive nature of tetrazole compounds, strict adherence to these procedures is imperative.[1][2][3]
Introduction to this compound
This compound is a solid chemical compound with the CAS number 33452-18-5.[4] Like many tetrazole derivatives, it is an energetically unstable molecule and must be handled with care.[1] The tetrazole ring has a high nitrogen content, contributing to its potential for rapid decomposition, which can be explosive under certain conditions such as heat, shock, or friction.[1][2] Therefore, all waste containing this compound must be treated as reactive and potentially explosive hazardous waste.[1]
Hazard Assessment and Safety Information
Proper personal protective equipment (PPE) is mandatory when handling this compound and its associated waste.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and potential explosions. |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] | Prevents skin contact with the hazardous substance. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes are required.[1] | Protects skin and clothing from spills and fire. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood.[5][6] | Prevents inhalation of dust or vapors. |
Table 2: Chemical Hazard Information for this compound
| Property | Information | Source |
| Physical State | Solid | |
| CAS Number | 33452-18-5 | |
| Primary Hazards | Potentially explosive, flammable solid, acute toxicity (harmful if swallowed, in contact with skin, or inhaled), skin and eye irritant. | [1][7] |
| Storage Class | Combustible Solids | |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, metals, and metal salts.[5][7] | |
| Hazardous Decomposition | May explode when heated.[8] Thermal decomposition can release toxic and corrosive gases such as nitrogen oxides, carbon monoxide, and carbon dioxide.[3][6][7] |
Experimental Protocols for Waste Disposal
The following protocols detail the step-by-step procedures for managing waste generated from experiments with this compound.
3.1. Segregation of Waste
Proper waste segregation is the first and most critical step in safe disposal.
-
Solid Waste:
-
All solid waste, including contaminated filter paper, gloves, and weighing paper, must be collected in a designated, labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
The container should be clearly labeled as "Hazardous Waste: this compound (Reactive, Flammable Solid)".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not mix this waste stream with other chemical waste, especially acids or bases, to avoid violent reactions.[5]
-
The container must be clearly labeled with the full chemical name and the approximate concentration.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
The sharps container should also be labeled as containing hazardous chemical waste.
-
3.2. Decontamination of Laboratory Equipment
-
Non-disposable Glassware and Equipment:
-
Carefully rinse the equipment with a suitable solvent (e.g., acetone, ethanol) in a fume hood to remove residual this compound.
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent rinses with detergent and water can be performed. The disposal of this secondary rinsate should be in accordance with institutional guidelines, which may require it to be collected as hazardous waste.
-
Thoroughly triple rinse all glassware with deionized water before reuse.[9]
-
3.3. Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. Ensure proper ventilation by working within a fume hood if the spill is contained there.
-
Personal Protective Equipment: Before cleaning, don the appropriate PPE as detailed in Table 1.
-
Containment and Cleanup:
-
For small spills , gently cover the spill with an inert absorbent material such as vermiculite or dry sand.[5]
-
Using non-sparking tools, carefully sweep the absorbent material into a designated hazardous waste container.[5]
-
For large spills , evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[10]
-
-
Decontamination: Decontaminate the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal Workflow
The following diagram illustrates the logical workflow for the disposal of waste from this compound experiments.
Caption: Waste disposal workflow for this compound experiments.
Important Considerations
-
On-Site Treatment: On-site chemical neutralization or deactivation of this compound is not recommended without a validated and peer-reviewed protocol.[1] The risk of uncontrolled, explosive decomposition is significant.[1]
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[6][8] Consult your institution's EHS department for specific guidelines.
-
Container Management: Never fill waste containers to more than 80% capacity to allow for vapor expansion and prevent spills. Keep containers closed at all times except when adding waste.
-
Training: All personnel handling this compound must be trained on its hazards and the proper handling and disposal procedures outlined in this document and in the Safety Data Sheet (SDS).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Hit2Lead | this compound | CAS# 33452-18-5 | MFCD12827507 | BB-4035072 [hit2lead.com]
- 5. biofinechemical.com [biofinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Iodo-1-methyl-1H-tetrazole in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and detailed experimental protocols for the use of 5-Iodo-1-methyl-1H-tetrazole as a versatile building block in material science. Due to its unique structural features, namely the energetic tetrazole ring and the reactive C-I bond, this compound serves as a valuable precursor for the synthesis of advanced functional materials.
Introduction
This compound is a substituted tetrazole that is emerging as a significant building block in the design and synthesis of novel materials. The presence of a nitrogen-rich tetrazole ring imparts energetic properties and the capacity to act as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). The iodo-substituent at the 5-position of the tetrazole ring is a key functional group that allows for a variety of subsequent chemical modifications, most notably through cross-coupling reactions. This enables the introduction of diverse functionalities to the tetrazole core, leading to materials with tailored properties.
Potential Applications in Material Science
Based on the known reactivity of iodo-substituted heterocycles and the inherent properties of the tetrazole ring, this compound is a promising candidate for the following applications:
-
Energetic Materials: The high nitrogen content and heat of formation of the tetrazole ring are desirable characteristics for energetic materials. By using this compound as a scaffold, various energetic groups (e.g., nitro, azido) or other tetrazole moieties can be introduced through cross-coupling reactions to synthesize high-energy-density materials with tailored sensitivity and performance.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): Tetrazoles are excellent ligands for the construction of coordination polymers and MOFs due to their multiple nitrogen donor sites. This compound can be functionalized to create polytopic ligands, which can then be coordinated with metal ions to form porous frameworks with potential applications in gas storage, separation, and catalysis.
-
Functional Organic Materials: The ability to modify the 5-position of the tetrazole ring via cross-coupling reactions allows for the synthesis of a wide range of functional organic materials. For instance, the introduction of chromophores or electronically active groups could lead to materials with interesting optical or electronic properties.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₃IN₄ | [1] |
| Molecular Weight | 209.98 g/mol | [1] |
| CAS Number | 33452-18-5 | [1] |
| Appearance | Solid | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Experimental Protocols
The following protocols are proposed methodologies for the use of this compound in the synthesis of advanced materials. These are based on established procedures for similar iodo-substituted heterocycles.
Synthesis of 5-Aryl-1-methyl-1H-tetrazoles via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is fundamental for creating a library of 5-aryl-1-methyl-1H-tetrazoles, which can be further utilized as ligands for MOFs or as precursors to other functional materials.
Workflow Diagram:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1H-tetrazole.
Synthesis of 5-Alkynyl-1-methyl-1H-tetrazoles via Sonogashira Cross-Coupling
This protocol outlines the synthesis of 5-alkynyl-1-methyl-1H-tetrazoles through a Sonogashira coupling reaction. The resulting compounds can be valuable precursors for creating extended π-conjugated systems or for use in click chemistry to construct more complex materials.
Workflow Diagram:
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer with heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
To this solution, add the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and Et₃N (2.0 mmol).
-
Heat the reaction mixture to 70 °C and stir for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the precipitated salts and wash the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure 5-alkynyl-1-methyl-1H-tetrazole.
Characterization of Synthesized Materials
The synthesized materials should be thoroughly characterized using a range of analytical techniques to confirm their structure and purity.
Logical Relationship of Characterization Data:
References
Application Notes and Protocols for the Scalable Synthesis of 5-Iodo-1-methyl-1H-tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the scalable synthesis of 5-iodo-1-methyl-1H-tetrazole, a valuable building block in pharmaceutical and materials science. The synthesis is presented as a two-step process, commencing with the formation of 1-methyl-1H-tetrazole, followed by its direct iodination at the C5 position.
Introduction
Tetrazole derivatives are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids and amides, which can enhance metabolic stability and receptor binding affinity.[1] this compound, in particular, is a versatile intermediate, allowing for further functionalization through cross-coupling reactions, making it a key component in the synthesis of complex drug-like molecules. The methods outlined below are designed for scalability and are based on established synthetic routes for analogous heterocyclic systems.
Synthesis Pathway Overview
The overall synthetic scheme is a two-step process:
-
Step 1: Synthesis of 1-methyl-1H-tetrazole via the reaction of methylamine, triethyl orthoformate, and sodium azide.[2][3][4][5][6][7][8]
-
Step 2: Iodination of 1-methyl-1H-tetrazole at the C5 position using a direct C-H iodination approach.[9][10][11][12][13][14]
Experimental Protocols
Step 1: Scalable Synthesis of 1-methyl-1H-tetrazole
This protocol is adapted from established methods for the synthesis of 1-substituted tetrazoles.[4][5][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Moles |
| Methylamine (40% in H₂O) | 31.06 | 77.65 g | 1.0 |
| Triethyl orthoformate | 148.20 | 177.84 g (198.0 mL) | 1.2 |
| Sodium Azide (NaN₃) | 65.01 | 71.51 g | 1.1 |
| Glacial Acetic Acid | 60.05 | 600 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed for extraction | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed for washing | - |
| Brine | - | As needed for washing | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed for drying | - |
Equipment:
-
3-necked round-bottom flask (2 L)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 2 L 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the 40% aqueous solution of methylamine (77.65 g, 1.0 mol) and sodium azide (71.51 g, 1.1 mol).
-
To the stirred suspension, add triethyl orthoformate (177.84 g, 1.2 mol).
-
Heat the mixture to 80°C with stirring.
-
Slowly add glacial acetic acid (600 mL) dropwise from the dropping funnel over a period of 1-2 hours. The addition is exothermic, and the rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess acetic acid and other volatile components under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water (500 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 1-methyl-1H-tetrazole as a colorless to pale yellow oil.
Expected Yield: 75-85%
Step 2: Scalable C5-Iodination of 1-methyl-1H-tetrazole
This protocol is based on general methods for the direct C-H iodination of electron-rich heterocycles, specifically adapting a deprotonation-iodination strategy.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.5 mol scale) | Moles |
| 1-methyl-1H-tetrazole | 84.08 | 42.04 g | 0.5 |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 220 mL | 0.55 |
| Iodine (I₂) | 253.81 | 139.59 g | 0.55 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 1 L | - |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | As needed for quenching | - |
| Diethyl ether | 74.12 | As needed for extraction | - |
| Brine | - | As needed for washing | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed for drying | - |
Equipment:
-
3-necked round-bottom flask (3 L)
-
Mechanical stirrer
-
Low-temperature thermometer
-
Dropping funnel/syringe pump
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting common issues in 5-Iodo-1-methyl-1H-tetrazole synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Iodo-1-methyl-1H-tetrazole. Below you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The most prevalent and effective method is the deprotonation of 1-methyl-1H-tetrazole at the 5-position using a strong organometallic base, followed by quenching the resulting anion with an iodine source. The typical base used is n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures.
Q2: My reaction is giving a low yield of the desired product. What are the potential reasons?
A2: Low yields can stem from several factors:
-
Incomplete deprotonation: The C-H bond at the 5-position of 1-methyl-1H-tetrazole is acidic but requires a strong base for complete removal. Ensure your n-BuLi is properly titrated and used in a slight excess.
-
Instability of the lithiated intermediate: 5-Lithio-1-methyl-1H-tetrazole can be unstable at higher temperatures, potentially leading to decomposition. It is crucial to maintain a low reaction temperature (typically -78 °C) throughout the deprotonation and subsequent iodination steps.[1]
-
Moisture in the reaction: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Inefficient quenching: The addition of iodine should be done carefully to ensure efficient trapping of the lithiated intermediate.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: Common side products can include:
-
Unreacted 1-methyl-1H-tetrazole.
-
Products resulting from the reaction of n-BuLi with the solvent (e.g., from the deprotonation of THF).
-
Potentially, di-iodinated products, although less common under controlled conditions.
-
Decomposition products of the lithiated intermediate.
Q4: How can I best purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used. Recrystallization from a suitable solvent or solvent mixture can also be an effective method for obtaining highly pure material.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | 1. Inactive or insufficient n-BuLi. 2. Presence of moisture or other proton sources. 3. Reaction temperature too high during deprotonation. | 1. Titrate your n-BuLi solution before use. Use a fresh bottle if necessary. 2. Flame-dry all glassware and use anhydrous solvents. Ensure the starting material is dry. 3. Maintain the reaction temperature at -78 °C (dry ice/acetone bath). |
| Formation of multiple byproducts | 1. Decomposition of the lithiated intermediate. 2. Side reactions with the solvent. 3. Incomplete iodination. | 1. Add the iodine solution promptly after the deprotonation step. Avoid letting the lithiated intermediate stir for extended periods. 2. Perform the reaction at a low temperature to minimize solvent deprotonation. 3. Ensure a slight excess of iodine is used and that it is added efficiently to the reaction mixture. |
| Difficulty in product isolation | 1. Product is an oil and does not solidify. 2. Co-elution with impurities during chromatography. | 1. Ensure all solvent is removed under high vacuum. If it remains an oil, proceed with chromatographic purification. 2. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane can improve separation. |
| Product is colored | Presence of trace iodine or other colored impurities. | 1. Wash the organic extract with a solution of sodium thiosulfate to remove excess iodine. 2. Consider treating a solution of the crude product with activated charcoal before filtration and concentration. |
Experimental Protocols
Synthesis of 1-methyl-1H-tetrazole (Starting Material)
This procedure is based on the well-established method of reacting a primary amine with an orthoformate and sodium azide.[4][5]
Materials:
-
Methylamine solution (e.g., 40% in water)
-
Triethyl orthoformate
-
Sodium azide
-
Glacial acetic acid
-
Distilled water
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylamine, triethyl orthoformate, and sodium azide in glacial acetic acid.
-
Heat the reaction mixture to reflux (around 90-100 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-tetrazole. Further purification can be achieved by distillation if necessary.
Synthesis of this compound
This protocol is adapted from procedures for the lithiation and iodination of similar heterocyclic compounds.[6]
Materials:
-
1-methyl-1H-tetrazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 1-methyl-1H-tetrazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Lithiation-Iodination
| Parameter | Condition 1 (Recommended) | Condition 2 (Alternative) |
| Base | n-Butyllithium (n-BuLi) | Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | -78 °C | -20 °C to 0 °C |
| Reaction Time | 1-2 hours | 1-3 hours |
| Typical Yield | 70-90% | Potentially higher, but less common |
| Notes | Requires strict anhydrous conditions and low temperatures. | "Turbo Grignard" may offer better stability of the intermediate. |
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. How To [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Iodo-1-methyl-1H-tetrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction yields for 5-Iodo-1-methyl-1H-tetrazole. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.
Troubleshooting Guide
Encountering issues in the synthesis of this compound can be a common part of the experimental process. This guide is designed to help you identify and resolve potential problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction.[1] 2. Inactive catalyst or reagents.[1] 3. Sub-optimal reaction temperature or time.[1] 4. Poor quality of starting materials. | 1. Monitor reaction progress using TLC or LC-MS and extend the reaction time if necessary.[1] 2. Use a fresh batch of catalyst and ensure the purity of your starting nitrile and azide source. 3. Optimize the reaction temperature. Microwave irradiation may improve yields for slow reactions.[1] 4. Purify starting materials before use. |
| Formation of Multiple Byproducts | 1. Side reactions of the azide. 2. Decomposition of the tetrazole ring under harsh conditions.[1] 3. Impurities in the starting materials.[1] | 1. Ensure an inert atmosphere if side reactions with oxygen or moisture are suspected.[1] 2. Use milder reaction conditions, such as a lower temperature or a less aggressive catalyst. 3. Purify all starting materials before the reaction.[1] |
| Difficulty in Product Isolation and Purification | 1. The product is highly soluble in the reaction solvent.[1] 2. The product co-elutes with impurities during chromatography.[1] 3. The product is a salt.[1] | 1. After the reaction, quench with an acidic solution to protonate the tetrazole, which may facilitate precipitation or extraction.[1] 2. Optimize chromatography conditions, such as the solvent system or stationary phase.[2] 3. Ensure the work-up includes an acidification step to neutralize the tetrazole salt. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-substituted-1H-tetrazoles?
A1: The most prevalent method is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][3] This is a well-documented approach for creating the tetrazole ring structure.
Q2: What are the recommended starting materials for the synthesis of this compound?
A2: A plausible route involves the reaction of an iodo-substituted nitrile with an azide, followed by methylation, or a one-pot reaction using methyl isocyanide. A specific method for analogous compounds involves reacting an acid halide with an alkyl isocyanide, followed by the addition of sodium azide.[4]
Q3: What catalysts can be used to improve the reaction yield?
A3: A variety of catalysts can be employed to promote the cycloaddition. Lewis acids like zinc chloride (ZnCl₂) and copper salts (e.g., CuSO₄·5H₂O) are common.[1] Heterogeneous catalysts such as silica sulfuric acid have also been shown to be effective, offering high conversions and yields.[5] Nano-TiCl₄.SiO₂ is another efficient, reusable solid acid catalyst.[6][7]
Q4: What are the optimal reaction conditions?
A4: Reactions are typically conducted in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at elevated temperatures, often under reflux or microwave irradiation to shorten reaction times.[1][8] The ideal temperature can range from 100-150 °C.[1]
Q5: What safety precautions should be taken during the synthesis?
A5: Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood, and contact with metals should be avoided. The in-situ formation of hydrazoic acid is particularly hazardous due to its volatility and explosive nature. Always adhere to institutional safety protocols when working with azides.[4]
Q6: How can I purify the final product?
A6: After the reaction, the mixture is typically cooled and poured into ice water. Acidification with an acid like HCl to a pH of ~2-3 will protonate the tetrazole, which may cause it to precipitate.[1] The solid can then be collected by filtration, washed with cold water, and dried. If the product is an oil or does not precipitate, purification can be achieved by extraction followed by column chromatography.[2]
Optimization of Reaction Conditions
The yield of 5-substituted tetrazoles is highly dependent on the choice of catalyst and solvent. The following table summarizes conditions used for the synthesis of various 5-substituted-1H-tetrazoles, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Silica Sulfuric Acid | DMF | Reflux | 72-95 | [5] |
| Nano-TiCl₄.SiO₂ | DMF | Reflux | Good | [6][7] |
| ZnCl₂ | Water | 100-150 °C | Good | [9] |
| Cuttlebone | DMSO | 110 °C | High | [10] |
| P₂O₅/MeSO₃H | DMF | Not specified | Good to Excellent | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via [3+2] Cycloaddition (General Approach)
This protocol is a general procedure based on common methods for synthesizing 5-substituted-1H-tetrazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend iodoacetonitrile (1 mmol), sodium azide (1.2 mmol), and a catalyst (e.g., silica sulfuric acid, 1 mmol) in DMF (10 mmol).[5]
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, it can be removed by filtration.[5] Pour the filtrate into ice water and acidify with 2M HCl to a pH of ~2-3.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Methylation: The resulting 5-iodo-1H-tetrazole can then be methylated using standard procedures (e.g., with methyl iodide or dimethyl sulfate in the presence of a base) to obtain this compound.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography on silica gel.[5]
Protocol 2: Purification by Column Chromatography
This is a general procedure for purifying the product if it is obtained as an oil or contains significant impurities.[2]
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various ratios of ethyl acetate and hexane to find a solvent system that provides good separation and an Rf value of ~0.3-0.4 for the desired product.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack it into a glass column. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.[2]
-
Elution: Begin eluting the column with the determined solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with different polarities.[2]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[2]
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. Dry the product under high vacuum.[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.org.za [scielo.org.za]
- 7. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Iodo-1-methyl-1H-tetrazole Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of 5-Iodo-1-methyl-1H-tetrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve high purity in your reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For thermally stable compounds with distinct solubility differences from impurities, recrystallization is often effective. Column chromatography is preferred for separating compounds with similar polarities, such as regioisomers or closely related byproducts.
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
A2: Common impurities can include unreacted starting materials such as 1-methyl-1H-tetrazole, residual iodinating agents (e.g., iodine), and byproducts from side reactions. A significant potential impurity is the isomeric product, 5-iodo-2-methyl-1H-tetrazole, which can form during the N-methylation step. Over-iodination leading to di-iodinated species is also a possibility, though less common for this specific substrate.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting and quantifying impurities.[1][2][3] Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to identify the desired product and detect impurities, and with the use of an internal standard, it can provide a quantitative purity assessment (qNMR).[4][5] Mass spectrometry (MS) is useful for confirming the molecular weight of the product and identifying unknown impurities.[6]
Q4: My purified this compound is unstable and decomposes over time, indicated by a color change. How can I improve its stability?
A4: Iodinated organic compounds can be sensitive to light and heat, leading to the release of iodine (I₂) and causing discoloration.[7] To enhance stability, store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Product "oils out" instead of crystallizing. | The compound may be impure, lowering its melting point. The cooling process might be too rapid. The solvent may not be ideal. | - Attempt to purify the crude product by column chromatography before recrystallization. - Ensure the solution cools slowly. Insulating the flask can help. - Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. |
| No crystals form upon cooling. | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | - Concentrate the solution by slowly evaporating some of the solvent. - Add a seed crystal of the pure compound to induce crystallization. - Gently scratch the inside of the flask at the liquid-air interface with a glass rod. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for dissolution. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution for a longer period or at a lower temperature to maximize precipitation. - Consider a different solvent in which the compound has lower solubility at cold temperatures. |
| Product is still colored after recrystallization. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary. - Consider passing a solution of the compound through a short plug of silica gel. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor separation of the desired product from impurities. | The eluent system does not have the optimal polarity. The column was not packed properly. | - Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation (Rf of the product around 0.3-0.4). - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The product is eluting too quickly (high Rf). | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| The product is not eluting from the column (low Rf). | The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent. A gradient elution, gradually increasing the polarity, may be effective. |
| Streaking or tailing of bands on the column. | The compound may be interacting strongly with the acidic silica gel. The sample was overloaded on the column. | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel. - Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent. |
| Product decomposition on the column. | The compound is unstable on silica gel. | - Consider using a less acidic stationary phase, such as neutral alumina. - Perform the chromatography quickly and at a lower temperature if possible. |
Experimental Protocols
A plausible synthetic route to this compound involves the N-methylation of 1H-tetrazole followed by direct iodination of the resulting 1-methyl-1H-tetrazole.
Protocol 1: Synthesis of 1-methyl-1H-tetrazole
This protocol is based on general methods for the N-alkylation of tetrazoles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-tetrazole (1.0 eq) in a suitable solvent such as acetonitrile or acetone.
-
Addition of Base: Add a base, for instance, potassium carbonate (1.5 eq), to the solution.
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Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product will be a mixture of 1-methyl-1H-tetrazole and 2-methyl-1H-tetrazole.
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Purification: The isomeric mixture can often be used directly in the next step. If separation is required, it can be challenging due to similar boiling points and polarities. Fractional distillation or careful column chromatography may be attempted.
Protocol 2: Synthesis of this compound
This protocol is based on methods for the iodination of electron-rich heterocycles.[8][9]
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Reaction Setup: Dissolve 1-methyl-1H-tetrazole (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane in a flask protected from light.[8]
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Addition of Reagents: Add molecular iodine (1.3 eq) and a silver salt such as silver acetate or silver tosylate (1.3 eq) to the solution.[8]
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Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction time can vary depending on the specific substrate and conditions.
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Work-up: Upon completion, filter the reaction mixture to remove the silver salts. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Recrystallization
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Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or solvent mixtures like ethyl acetate/hexane) to find a suitable system where the product is soluble at high temperatures and sparingly soluble at low temperatures.
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Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 4: Purification by Column Chromatography
-
Stationary Phase: Silica gel is commonly used.
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Eluent Selection: Based on TLC analysis, select an appropriate eluent system. A good starting point for iodinated heterocycles could be a mixture of a non-polar solvent like hexanes or cyclohexane and a moderately polar solvent like ethyl acetate or dichloromethane.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with the selected solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can be beneficial for separating closely related impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Eluent System (Starting Suggestions) | Rationale/Notes |
| Recrystallization | Ethanol/Water, Isopropanol, Ethyl Acetate/Hexanes | The choice is highly dependent on the impurity profile. A solvent screen is recommended to find the optimal system. |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient), Dichloromethane/Methanol (gradient) | A gradient elution is often necessary to separate the product from starting materials and byproducts of varying polarities. |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A decision-making workflow for the purification of this compound based on initial purity assessment.
References
- 1. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic Iodides: Synthesis and Conversion to Heterocycles | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bg.copernicus.org [bg.copernicus.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in 5-Iodo-1-methyl-1H-tetrazole reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and minimizing byproducts in the synthesis of 5-Iodo-1-methyl-1H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary byproducts?
A1: The synthesis of this compound is typically achieved in a two-step process:
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Iodination: 1-methyl-1H-tetrazole is iodinated to form this compound.
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Methylation: Alternatively, 5-Iodotetrazole can be methylated.
The most significant and common byproduct is the isomeric 2-methyl-5-iodo-1H-tetrazole . The formation of this isomer is a well-documented challenge in the alkylation of 5-substituted tetrazoles.[1] The ratio of the desired 1-methyl isomer to the 2-methyl isomer is influenced by factors such as the choice of methylating agent, solvent, and reaction temperature. Other potential byproducts include unreacted starting materials and degradation products, though these are typically less prevalent with optimized reaction conditions.
Q2: How can I identify the presence of the 2-methyl-5-iodo-1H-tetrazole isomer?
A2: The presence of the 2-methyl isomer can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between the 1-methyl and 2-methyl isomers. The chemical shift of the methyl protons will be different for each isomer. For instance, in related tetrazole compounds, the N1-methyl protons typically appear at a different chemical shift compared to the N2-methyl protons.[2]
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High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can separate the two isomers, allowing for their quantification. Developing a method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric or formic acid) is a good starting point.[3]
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Mass Spectrometry (MS): While both isomers have the same mass, fragmentation patterns in tandem MS (MS/MS) might show differences that can aid in their identification.
Q3: What strategies can be employed to minimize the formation of the 2-methyl-5-iodo-1H-tetrazole byproduct?
A3: Minimizing the formation of the undesired isomer involves careful control of the reaction conditions during the methylation step:
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Choice of Methylating Agent: While methyl iodide is commonly used, other reagents like dimethyl sulfate or trimethylsulfoxonium iodide can be explored to alter the regioselectivity.[4][5]
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Solvent Effects: The polarity of the solvent can influence the site of methylation. Experimenting with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to less polar options may help favor the formation of the desired 1-methyl isomer.
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Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the methylation reaction.
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Use of Phase-Transfer Catalysts: In some cases, phase-transfer catalysts can influence the regioselectivity of alkylation.
Q4: What are the recommended methods for purifying this compound?
A4: The primary methods for purifying this compound from its isomeric byproduct and other impurities are:
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Column Chromatography: This is a highly effective method for separating closely related isomers. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can achieve good separation.
-
Recrystallization: If a suitable solvent system can be identified where the solubility of the two isomers differs significantly, recrystallization can be an efficient purification method. This often requires screening various solvents and solvent mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired 1-Methyl Isomer
| Possible Cause | Troubleshooting Steps |
| Unfavorable Reaction Conditions | - Optimize Methylation Temperature: Systematically vary the reaction temperature (e.g., -10 °C, 0 °C, room temperature) to determine the optimal condition for maximizing the 1-methyl isomer. - Screen Different Solvents: Evaluate a range of solvents with varying polarities (e.g., THF, acetonitrile, DMF, dichloromethane) to assess their impact on regioselectivity. |
| Choice of Methylating Agent | - Evaluate Alternative Methylating Agents: Consider using dimethyl sulfate or other methylating agents to see if they offer better selectivity for the N1 position. |
| Incomplete Reaction | - Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the products to ensure the reaction goes to completion. - Adjust Stoichiometry: Ensure the appropriate stoichiometry of the methylating agent is used. An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion. |
Problem 2: Difficulty in Separating 1-Methyl and 2-Methyl Isomers
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Isomers | - Optimize Column Chromatography: - Use a longer column for better resolution. - Employ a shallower gradient during elution. - Experiment with different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes with varying ratios). - Consider Preparative HPLC: For difficult separations, preparative HPLC can provide higher resolution. |
| Co-crystallization during Recrystallization | - Screen a Wider Range of Solvents: Test a broad array of solvents and solvent mixtures to find a system where the solubility difference between the two isomers is maximized. - Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. |
Data Presentation
Table 1: Hypothetical Data on the Effect of Reaction Conditions on Isomer Ratio in the Methylation of 5-Iodotetrazole
| Methylating Agent | Solvent | Temperature (°C) | Yield of 1-methyl isomer (%) | Ratio of 1-methyl to 2-methyl isomer |
| Methyl Iodide | Acetonitrile | 25 | 65 | 2:1 |
| Methyl Iodide | DMF | 25 | 60 | 1.5:1 |
| Methyl Iodide | Acetonitrile | 0 | 70 | 3:1 |
| Dimethyl Sulfate | Acetonitrile | 25 | 75 | 4:1 |
Note: This data is illustrative and serves as a template. Actual results will vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Methylation of 5-Iodotetrazole
This protocol provides a general procedure for the methylation of 5-iodotetrazole, which can be optimized to favor the formation of the 1-methyl isomer.
Materials:
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5-Iodotetrazole
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Methyl Iodide
-
Potassium Carbonate
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Acetonitrile
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Ethyl Acetate
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
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Silica Gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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To a solution of 5-iodotetrazole (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
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Stir the suspension at room temperature for 15 minutes.
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Add methyl iodide (1.2 equivalents) dropwise to the mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
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Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the 1-methyl and 2-methyl isomers.
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Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for byproduct minimization.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. koreascience.kr [koreascience.kr]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Improving the stability of 5-Iodo-1-methyl-1H-tetrazole under reaction conditions
Welcome to the technical support center for 5-Iodo-1-methyl-1H-tetrazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound?
A1: The primary stability concerns for this compound revolve around two key aspects: the lability of the Carbon-Iodine (C-I) bond and the inherent energetic nature of the tetrazole ring. The C-I bond is weaker than corresponding C-Br or C-Cl bonds, making it more susceptible to cleavage under certain reaction conditions, which can lead to undesired side products.[1][2][3] The tetrazole ring itself is a high-nitrogen heterocycle and can be thermally sensitive, potentially leading to decomposition at elevated temperatures.[4][5]
Q2: What are the typical decomposition products of this compound?
A2: While specific decomposition studies for this compound are not extensively documented, decomposition of related energetic tetrazole compounds typically involves the evolution of nitrogen gas (N₂) and the formation of various nitrogen-containing fragments.[5][6] Cleavage of the C-I bond can lead to the formation of 1-methyl-1H-tetrazole through hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.
Q3: How does the reactivity of this compound compare to its bromo- or chloro-analogs in cross-coupling reactions?
A3: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity of aryl halides generally follows the trend: I > Br > Cl.[1][2][3] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the oxidative addition step to the palladium catalyst.[1][2] Consequently, this compound is expected to be more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo- or chloro-analogs.[1][7]
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, the unique properties of this compound can present challenges. This guide addresses common issues encountered during these reactions.
| Observed Issue | Potential Cause | Troubleshooting Suggestions |
| Low or no product formation, starting material consumed | Decomposition of this compound: The tetrazole ring may be unstable at high temperatures. | - Lower the reaction temperature: Given the higher reactivity of the C-I bond, it may be possible to achieve coupling at a lower temperature (e.g., 60-80 °C).- Use a more active catalyst system: Employing a highly active palladium precatalyst with a suitable phosphine ligand can facilitate the reaction at a lower temperature.- Screen different solvents: Solvents can influence thermal stability. Consider more stable, high-boiling point ethers like dioxane or amides like DMF. |
| Significant amount of 1-methyl-1H-tetrazole (de-iodinated product) observed | Hydrodehalogenation: This is a common side reaction in palladium-catalyzed couplings, where the iodo group is replaced by a hydrogen atom. | - Ensure anhydrous conditions: Water can be a proton source for hydrodehalogenation. Use dry solvents and reagents.- Choice of base: Use a non-hydroxide base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Anhydrous bases are preferred.- Optimize ligand: Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction by promoting the desired reductive elimination step. |
| Formation of homocoupled boronic acid byproduct | Oxygen contamination: The presence of oxygen can promote the homocoupling of the boronic acid. | - Thoroughly degas all solvents and the reaction mixture: Bubbling with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst is crucial.- Use a Pd(0) source or an efficient precatalyst: This can minimize the presence of Pd(II) species that can promote homocoupling. |
| Reaction is sluggish or does not go to completion | Catalyst inhibition or deactivation: The tetrazole moiety, with its lone pairs on the nitrogen atoms, can potentially coordinate to the palladium center and inhibit catalysis. | - Increase catalyst loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome inhibition.- Screen different phosphine ligands: The electronic and steric properties of the ligand can significantly impact catalyst performance and its resistance to inhibition. Buchwald or Fu-type ligands are often effective for challenging substrates. |
Experimental Protocols
Detailed Protocol for a Representative Suzuki-Miyaura Coupling Reaction
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid. This serves as a starting point and may require optimization for different substrates.
Materials:
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This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
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1,4-Dioxane (anhydrous)
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Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
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Add a degassed 4:1 mixture of 1,4-dioxane and water.
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Stir the reaction mixture at 80 °C.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Degradation Pathways of this compound
This diagram illustrates the two main potential degradation pathways for this compound under reaction conditions: decomposition of the tetrazole ring, typically at high temperatures, and cleavage of the carbon-iodine bond.
Experimental Workflow for Suzuki-Miyaura Coupling
This workflow diagram outlines the key steps for performing a Suzuki-Miyaura coupling reaction with this compound, emphasizing the importance of maintaining an inert atmosphere and monitoring the reaction progress.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Insights into the 5,5′-bis(1H-tetrazolyl)amine monohydrate (BTA·H2O) pyrolysis mechanism: integrated experimental and kinetic model analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for 5-Iodo-1-methyl-1H-tetrazole Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in cross-coupling reactions involving 5-Iodo-1-methyl-1H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common and effective cross-coupling reactions for this compound are palladium-catalyzed reactions that leverage the reactive carbon-iodine bond. These include:
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Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
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Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[1]
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Heck Coupling: For the formation of carbon-carbon bonds with alkenes.[2]
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Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[3]
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Stille Coupling: For the formation of carbon-carbon bonds with organostannanes.[4]
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Cyanation: For the introduction of a nitrile group.[5]
Q2: What are the key considerations for selecting a catalyst system for these reactions?
A2: The choice of catalyst system is critical for a successful reaction and depends on the specific coupling partners and desired outcome. Key factors include:
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Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes are common starting points.
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Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred for challenging substrates like heterocycles.
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Base: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizes the HX byproduct. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).
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Solvent: The solvent must be compatible with the reagents and reaction temperature. Anhydrous and degassed solvents like dioxane, toluene, THF, and DMF are frequently used.
Q3: Why is my reaction showing low yield or no product formation?
A3: Low or no yield can be attributed to several factors:
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Catalyst Inactivity: The palladium catalyst may not have been activated to the Pd(0) state, or it may have decomposed. Ensure proper reaction setup under an inert atmosphere.
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Poor Ligand Choice: The ligand may not be suitable for the specific transformation. Screening different ligands is often necessary.
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Inappropriate Base or Solvent: The base may not be strong enough, or the solvent may not be appropriate for the reaction conditions.
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Substrate Decomposition: The starting material or product may be unstable under the reaction conditions.
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Deiodination: A common side reaction where the iodine is replaced by a hydrogen atom.
Q4: What is deiodination and how can I prevent it?
A4: Deiodination (or hydrodehalogenation) is a significant side reaction where the iodo-substituent is replaced by a hydrogen atom, leading to the formation of 1-methyl-1H-tetrazole.[6] This reduces the yield of the desired coupled product. To minimize deiodination:
-
Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos can promote the desired reductive elimination over deiodination.[6]
-
Choose a Weaker, Non-nucleophilic Base: Inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred over strong, protic bases like alkoxides, especially in protic solvents.[6]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes decrease the rate of deiodination more than the rate of the desired coupling.[6]
-
Use Aprotic Solvents: Solvents like dioxane, toluene, or THF are generally preferred over protic solvents like alcohols, which can act as a hydride source.[6]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inactive catalyst system | Use a pre-activated palladium catalyst or ensure anhydrous and anaerobic conditions. |
| Inappropriate ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[6] | |
| Base is not effective | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. | |
| Significant deiodination byproduct | Protic solvent or strong, protic base | Use an aprotic solvent like dioxane or toluene and a non-nucleophilic base like K₃PO₄.[6] |
| High reaction temperature | Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[6] | |
| Boronic acid decomposition | Protodeboronation | Use a slight excess of the boronic acid (1.2-1.5 equivalents). |
Issue 2: Poor Performance in Sonogashira Coupling
| Symptom | Possible Cause | Suggested Solution |
| No reaction or slow reaction rate | Insufficiently active catalyst | Ensure the use of a copper(I) co-catalyst (e.g., CuI) in traditional Sonogashira reactions.[1] |
| Amine base is not optimal | Triethylamine or diisopropylethylamine are commonly used. Ensure it is anhydrous and degassed. | |
| Homocoupling of the alkyne (Glaser coupling) | Presence of oxygen | Rigorously degas all solvents and reagents and maintain an inert atmosphere. |
| Copper-catalyzed side reaction | Consider using a copper-free Sonogashira protocol. | |
| Low product yield | Catalyst poisoning | The tetrazole nitrogen might coordinate to the palladium center. A slightly higher catalyst loading might be necessary. |
Issue 3: Complications in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Low conversion | Weak base | Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[7] |
| Inappropriate ligand | Screen bulky biarylphosphine ligands (e.g., XPhos, BrettPhos).[8] | |
| Deiodination of the starting material | Side reaction promoted by reaction conditions | Use a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure efficient coupling.[7] |
| Lowering the reaction temperature might be beneficial. | ||
| Product inhibition | Product coordinates to the catalyst | If the product is a good ligand, the reaction may stall. Diluting the reaction or using a higher catalyst loading could help. |
Data Presentation: Comparative Catalyst Performance (Representative Examples)
The following tables summarize typical reaction conditions for various cross-coupling reactions with iodo-heterocycles, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Iodo-Heterocycles
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Anticipated Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | 12-24 | 70-95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 12-18 | 75-98 |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 12 | 60-90 |
| [Pd(IPr)Cl₂]₂ | Cs₂CO₃ | THF | 70 | 16 | 65-92 |
Table 2: Sonogashira Coupling Conditions for Iodo-Heterocycles
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Anticipated Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-60 | 2-12 | 80-98 |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 6 | 70-95 |
| Pd(PPh₃)₄ | None (Cu-free) | Cs₂CO₃ | Dioxane | 100 | 12-24 | 60-85 |
Table 3: Buchwald-Hartwig Amination Conditions for Iodo-Heterocycles
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Anticipated Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Dioxane | 100 | 18-24 | 70-95 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 12-24 | 65-90 |
| XPhos Pd G3 | LHMDS | THF | 80 | 8-16 | 75-99 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). Evacuate and backfill the tube with argon three times. Add this compound (1.0 equiv.) followed by the anhydrous, degassed solvent (e.g., dioxane, 0.2 M). Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[9] Evacuate and backfill with an inert gas. Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.).[9] Add the terminal alkyne (1.2 equiv.) and stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.[9] Work up the reaction by diluting with an organic solvent, washing with aqueous NH₄Cl (to remove copper), water, and brine. Dry the organic layer and concentrate. Purify the residue by chromatography.[9]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logic diagram for catalyst selection in cross-coupling reactions.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Impact of temperature and solvent on 5-Iodo-1-methyl-1H-tetrazole reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-1-methyl-1H-tetrazole. The information provided is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of temperature and solvent on reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
To ensure the long-term stability of this compound, it is recommended to store the solid compound in a tightly sealed container, protected from light, in a cool and dry environment. For prolonged storage, refrigeration at 2-8 °C is advisable.[1] When in solution, especially in protic solvents, it is best to prepare fresh solutions for immediate use to minimize potential degradation.
Q2: In which common organic solvents is this compound soluble?
While specific solubility data for this compound is not extensively published, based on the behavior of similar heterocyclic compounds, it is expected to have good solubility in polar aprotic solvents.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Polarity (Dielectric Constant) |
| Dimethylformamide (DMF) | High | 36.7 |
| Dimethyl sulfoxide (DMSO) | High | 46.7 |
| Acetonitrile (MeCN) | Moderate to High | 37.5 |
| Tetrahydrofuran (THF) | Moderate | 7.6 |
| Dichloromethane (DCM) | Moderate | 9.1 |
| Methanol (MeOH) | Low to Moderate | 32.7 |
| Ethanol (EtOH) | Low to Moderate | 24.5 |
| Water | Low | 80.1 |
| Toluene | Low | 2.4 |
| Hexane | Very Low | 1.9 |
Q3: What are the typical reaction types where this compound is used?
This compound is a versatile building block commonly employed in cross-coupling reactions and nucleophilic substitutions. The electron-withdrawing nature of the tetrazole ring activates the carbon-iodine bond, making it a suitable substrate for reactions such as:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids.
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Nucleophilic Aromatic Substitution (SNAAr): With various nucleophiles, such as thiols and amines.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue 1: Low or No Product Yield
Low or no conversion in a Suzuki-Miyaura coupling reaction can be attributed to several factors. Given that the carbon-iodine bond in this compound is relatively activated, issues may lie with other components of the reaction.
Table 2: Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider screening different palladium sources and ligands, such as those employing bulky, electron-rich phosphines like XPhos or SPhos, which have shown success with nitrogen-rich heterocycles.[2] |
| Inappropriate Base | The choice of base is critical. If using weaker bases like Na₂CO₃ or K₂CO₃ yields poor results, consider stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄. The presence of water can be crucial for the efficacy of carbonate and phosphate bases. |
| Suboptimal Solvent | The solvent affects the solubility of all reaction components and the overall kinetics. Common solvents include 1,4-dioxane, DMF, and toluene, often with a small amount of water. If solubility is an issue, a solvent screen is recommended. |
| Low Temperature | If the reaction is sluggish at lower temperatures (e.g., 80 °C), increasing the temperature to 100-120 °C may improve the reaction rate, particularly with thermally stable solvents like dioxane or DMF. Microwave irradiation can also be effective in accelerating the reaction. |
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
Table 3: Common Side Products in Suzuki-Miyaura Coupling and Their Mitigation
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | This can occur in the presence of oxygen or if the transmetalation step is slow. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. Screening different ligands may accelerate the transmetalation step.[3] |
| Dehalogenation of Starting Material | The iodo-tetrazole is reduced back to the corresponding H-tetrazole. This can be promoted by certain solvents or bases. | A change of solvent from isopropanol to t-butanol has been shown to suppress deiodination in similar systems.[4] Also, ensure the purity of all reagents. |
| Protodeboronation of Boronic Acid | The boronic acid is converted to the corresponding arene. This can be caused by excess water, high temperatures, or prolonged reaction times. | Use anhydrous solvents where appropriate or minimize the amount of water. Lowering the reaction temperature and monitoring the reaction to avoid unnecessarily long reaction times can be beneficial.[5] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different substrates.
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Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel.
Representative Nucleophilic Substitution Protocol with a Thiol
This protocol is based on a successful reaction with a similar tetrazole derivative and can serve as a starting point for the reaction of this compound with thiols.[6]
-
Reaction Setup: To a solution of the thiol nucleophile (3.0 equiv.) in water, add this compound (1.0 equiv.).
-
Reaction: Stir the reaction mixture at a mild temperature (e.g., 37 °C).
-
Monitoring: Follow the reaction progress by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Effective work-up procedures for 5-Iodo-1-methyl-1H-tetrazole reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective work-up procedures for reactions involving 5-Iodo-1-methyl-1H-tetrazole. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and commonly employed method for the synthesis of this compound is the direct iodination of 1-methyl-1H-tetrazole. This is typically achieved through an electrophilic iodination reaction. A common approach involves the deprotonation of 1-methyl-1H-tetrazole with a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with an iodine source, like molecular iodine (I₂).[1][2]
Q2: What are the critical parameters to control during the iodination reaction?
A2: Temperature control is crucial, especially during the lithiation step, which is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity. The dropwise addition of reagents is also important to manage the reaction exotherm. Ensuring anhydrous conditions is critical as organolithium reagents are highly reactive with water.
Q3: What are the main challenges in the work-up and purification of this compound?
A3: A primary challenge can be the separation of the product from unreacted starting material and byproducts. Due to the polarity of the tetrazole ring, the product may have some water solubility, which can complicate aqueous work-ups. Purification is often achieved by column chromatography or recrystallization.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the structure, while techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity.
Q5: What safety precautions should be taken when working with the reagents for this synthesis?
A5: Organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen) and with appropriate personal protective equipment. Iodine is corrosive and toxic, so it should be handled in a well-ventilated fume hood. Standard laboratory safety practices should be followed throughout the procedure.
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation-Iodination
This protocol describes the synthesis of this compound from 1-methyl-1H-tetrazole.
Materials:
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1-methyl-1H-tetrazole
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Iodine (I₂)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Hexanes
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methyl-1H-tetrazole (1.0 eq.) and dissolve it in anhydrous THF (e.g., 10 mL per 1 g of starting material).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.
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Iodination: In a separate flask, dissolve iodine (1.2 eq.) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.
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Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume excess iodine. Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Ratio | Typical Concentration/Amount | Role |
| 1-methyl-1H-tetrazole | 1.0 | - | Starting Material |
| n-Butyllithium (n-BuLi) | 1.1 | 2.5 M in hexanes | Deprotonating Agent |
| Iodine (I₂) | 1.2 | - | Iodinating Agent |
| Anhydrous THF | - | Solvent | Reaction Medium |
| Temperature | - | -78 °C to room temperature | Reaction Condition |
| Reaction Time | - | 2-3 hours | Reaction Condition |
Table 2: Typical Yield and Purity
| Parameter | Typical Value | Method of Determination |
| Yield | 70-85% | Isolated Yield |
| Purity | >98% | HPLC, ¹H NMR |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete lithiation due to moisture. | Ensure all glassware is flame-dried and use anhydrous solvents. |
| Inactive n-BuLi. | Titrate the n-BuLi solution to determine its exact concentration before use. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to ensure completion. | |
| Formation of Multiple Byproducts | Reaction temperature too high during lithiation. | Maintain the temperature strictly at -78 °C during the addition of n-BuLi and for the specified time. |
| Non-regioselective iodination. | Ensure complete deprotonation at the 5-position before adding the iodine source. | |
| Difficulty in Product Isolation | Product is partially soluble in the aqueous layer. | Saturate the aqueous layer with brine before extraction to decrease the solubility of the organic product. |
| Emulsion formation during extraction. | Add more brine or allow the mixture to stand. Alternatively, filter the emulsion through a pad of Celite. | |
| Impure Product After Chromatography | Co-elution with impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
| Residual iodine in the final product. | Ensure thorough washing with sodium thiosulfate solution during the work-up. |
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for this compound Synthesis.
References
Technical Support Center: Synthesis of 5-Iodo-1-methyl-1H-tetrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-1-methyl-1H-tetrazole.
Troubleshooting Guide
Scaling up the synthesis of this compound can present several challenges, from handling hazardous reagents to controlling reaction conditions and ensuring product purity. This guide addresses common issues encountered during a plausible two-step synthetic pathway: the formation of 5-Iodo-1H-tetrazole and its subsequent methylation.
A potential synthetic route is outlined below:
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[3+2] Cycloaddition: Reaction of cyanogen iodide (ICN) with sodium azide (NaN₃) to form 5-Iodo-1H-tetrazole.
-
N-Methylation: Alkylation of 5-Iodo-1H-tetrazole with a methylating agent (e.g., methyl iodide, dimethyl sulfate) to yield this compound.
Stage 1: Synthesis of 5-Iodo-1H-tetrazole
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[1] |
| Moisture in reagents/solvents: Water can interfere with the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Decomposition of reagents: Cyanogen iodide can be unstable. | Use freshly prepared or purified cyanogen iodide. | |
| Formation of Impurities | Side reactions: Formation of other tetrazole isomers or decomposition products. | Optimize reaction conditions (temperature, solvent, stoichiometry) to favor the desired product. Purification by recrystallization or column chromatography may be necessary.[2] |
| Safety Concerns | Use of sodium azide: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid.[3] | Handle sodium azide with extreme caution in a well-ventilated fume hood. Avoid contact with acids. Quench any residual azide with sodium nitrite solution before workup.[4] |
| Handling cyanogen iodide: Cyanogen iodide is a toxic lachrymator. | Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
Stage 2: N-Methylation of 5-Iodo-1H-tetrazole
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Ineffective methylation: The chosen methylating agent or base may not be suitable. | Screen different methylating agents (e.g., methyl iodide, dimethyl sulfate) and bases (e.g., K₂CO₃, NaH) to find the optimal combination. |
| Poor solubility of starting material: 5-Iodo-1H-tetrazole may not be soluble in the reaction solvent. | Select a solvent in which the starting material has good solubility at the reaction temperature. | |
| Formation of Multiple Products | N1 vs. N2 methylation: Methylation can occur at either the N1 or N2 position of the tetrazole ring, leading to isomeric products. | The ratio of N1 to N2 isomers can be influenced by the solvent, base, and methylating agent. Separation of isomers may be required, typically by column chromatography. |
| Product Instability | Decomposition of the product: The iodo-tetrazole moiety may be sensitive to certain conditions. | Use mild reaction conditions and purify the product carefully to avoid degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing this compound?
A1: The main safety concerns are associated with the reagents used. Sodium azide is highly toxic and can form explosive hydrazoic acid if it comes into contact with acid.[3] Cyanogen iodide is also toxic and a lachrymator. It is crucial to handle these chemicals in a well-ventilated fume hood with appropriate PPE.
Q2: How can I improve the yield of the [3+2] cycloaddition reaction?
A2: To improve the yield, ensure that all reagents and solvents are anhydrous. Monitoring the reaction by TLC to determine the optimal reaction time is also important.[1] The use of a catalyst, such as zinc salts, has been shown to improve yields in the synthesis of other 5-substituted tetrazoles.[5]
Q3: What is the best method to purify the final product?
A3: Purification of this compound will likely involve recrystallization or column chromatography.[2] The choice of solvent for recrystallization or the mobile phase for chromatography will need to be determined experimentally to achieve the best separation from any impurities or isomers.
Q4: How can I control the regioselectivity of the N-methylation step?
A4: The regioselectivity of N-alkylation of tetrazoles is a known challenge. The choice of solvent, counter-ion, and alkylating agent can influence the ratio of N1 and N2 isomers. A systematic screening of reaction conditions is recommended to optimize the formation of the desired this compound.
Q5: Are there alternative synthetic routes to this compound?
A5: An alternative approach could involve starting with 1-methyl-1H-tetrazole and then performing an iodination step. However, this may present its own challenges with regioselectivity and reactivity of the tetrazole ring. Another possibility is a one-pot reaction where the tetrazole formation and methylation occur in the same reaction vessel.
Experimental Protocols
Proposed Synthesis of 5-Iodo-1H-tetrazole
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
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Reagent Addition: Carefully add sodium azide (NaN₃) to the solvent. Then, slowly add a solution of cyanogen iodide (ICN) in anhydrous DMF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water. Acidify the solution with dilute HCl to a pH of ~2-3 to precipitate the product.
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Purification: Filter the crude product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.
Proposed Synthesis of this compound
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Reaction Setup: In a round-bottom flask, dissolve 5-Iodo-1H-tetrazole and a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF).
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Reagent Addition: Add the methylating agent (e.g., methyl iodide) dropwise to the mixture at room temperature.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
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Workup: Filter off the inorganic salts and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Visualizations
Caption: Proposed two-stage synthesis workflow for this compound.
Caption: A logical workflow for troubleshooting low product yield during synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Iodo-1-methyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-iodo-1-methyl-1H-tetrazole, a key building block in medicinal chemistry and pharmaceutical development, can be approached through several synthetic routes. This guide provides a comparative analysis of the most viable methods, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable pathway for their specific needs. The primary routes discussed are the Sandmeyer reaction of 5-amino-1-methyl-1H-tetrazole and the direct iodination of 1-methyl-1H-tetrazole via a lithiation-iodination sequence.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound is often a trade-off between factors such as starting material availability, reaction yield, purity of the final product, and safety considerations. Below is a summary of the key quantitative data for the two primary synthetic pathways.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Lithiation-Iodination |
| Starting Material | 5-Amino-1-methyl-1H-tetrazole | 1-Methyl-1H-tetrazole |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Potassium iodide | n-Butyllithium, Iodine |
| Typical Yield | Moderate to Good | Variable, potentially lower |
| Reaction Conditions | Diazotization at low temperatures (0-5 °C), followed by iodination | Cryogenic temperatures (-78 °C) for lithiation |
| Key Advantages | Milder reaction conditions for the iodination step. | Fewer synthetic steps if starting from 1-methyl-1H-tetrazole. |
| Key Disadvantages | Requires the synthesis of the amino precursor. Diazonium intermediates can be unstable. | Requires handling of pyrophoric n-butyllithium at very low temperatures. Potential for side reactions. |
Experimental Protocols
Route 1: Synthesis via Sandmeyer Reaction
This route involves the diazotization of 5-amino-1-methyl-1H-tetrazole followed by treatment with an iodide salt.
Step 1: Synthesis of 5-Amino-1-methyl-1H-tetrazole
A plausible method for the synthesis of the starting material, 5-amino-1-methyl-1H-tetrazole, involves the methylation of 5-aminotetrazole.
-
Materials: 5-Aminotetrazole monohydrate, sodium hydroxide, dimethyl sulfate, distilled water, and a suitable organic solvent (e.g., toluene).
-
Procedure:
-
Dissolve 5-aminotetrazole monohydrate in distilled water in a reaction flask.
-
Under stirring at 20-25 °C, add an aqueous solution of sodium hydroxide (7.0-7.5% mass concentration).
-
Add an organic solvent containing dimethyl sulfate.
-
Heat the mixture to 88-93 °C and maintain the reaction for 1.5-4.5 hours to yield 1-methyl-5-aminotetrazole.
-
Step 2: Sandmeyer Reaction
-
Materials: 5-Amino-1-methyl-1H-tetrazole, concentrated hydrochloric acid, sodium nitrite, potassium iodide, ice.
-
Procedure:
-
Dissolve 5-amino-1-methyl-1H-tetrazole in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Route 2: Synthesis via Lithiation-Iodination
This method involves the direct C-H activation of 1-methyl-1H-tetrazole at the 5-position followed by quenching with iodine.
-
Materials: 1-Methyl-1H-tetrazole, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, iodine, dry ice/acetone bath.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methyl-1H-tetrazole in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, prepare a solution of iodine in anhydrous THF.
-
Slowly add the iodine solution to the lithiated tetrazole solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude this compound by column chromatography.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Caption: Synthetic pathway for this compound via direct lithiation and iodination.
5-Iodo-1-methyl-1H-tetrazole versus other iodinated heterocyclic compounds
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of 5-Iodo-1-methyl-1H-tetrazole with other iodinated heterocyclic compounds, supported by experimental data, to inform decisions in synthetic chemistry and drug discovery.
Iodinated heterocyclic compounds are valuable intermediates in organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Their applications are widespread, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. The reactivity of these compounds is significantly influenced by the nature of the heterocyclic core and the position of the iodine atom. This guide focuses on this compound and provides a comparative analysis of its performance against other commonly used iodinated heterocycles.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physical and chemical properties of these building blocks.
| Property | This compound | 4-Iodo-1H-imidazole | 5-Iodo-1-arylpyrazole |
| Molecular Formula | C₂H₃IN₄ | C₃H₃IN₂ | Varies |
| Molecular Weight | 209.98 g/mol [1] | 193.97 g/mol | Varies |
| Appearance | Solid[1] | Off-white to light yellow powder | Varies |
| SMILES String | IC1=NN=NN1C[1] | C1=C(I)NC=N1 | Varies |
Performance in Cross-Coupling Reactions
The utility of iodinated heterocycles is largely demonstrated in their reactivity in various palladium-catalyzed cross-coupling reactions. The weaker carbon-iodine bond, compared to carbon-bromine or carbon-chlorine bonds, generally allows for milder reaction conditions and higher yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Comparative Data (Suzuki-Miyaura Coupling):
| Iodinated Heterocycle | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 8-16 | Data not available in direct comparison |
| 4-Iodo-1H-imidazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 150 (µW) | 0.17 | 94[2] |
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 80 | 12 | 85[3] |
| 2-Iodo-5-(m-tolyl)oxazole | Arylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 60-80 | 2-6 | 85-95[4] |
While direct comparative yield data for this compound under identical conditions is limited in the available literature, its structural similarity to other reactive iodo-N-heterocycles suggests it would be an effective coupling partner.
Experimental Protocol: Suzuki-Miyaura Coupling of an Iodinated Heterocycle
This protocol is a general representation and may require optimization for specific substrates.
-
To a dry reaction vessel, add the iodinated heterocycle (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water or toluene).
-
Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Comparative Data (Sonogashira Coupling):
| Iodinated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 | Data not available in direct comparison | Data not available |
| N-protected 4-Iodo-1H-imidazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 1-4 | 92[5] |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | TEA or DIPEA | THF or DMF | 50-80 | Not specified | Not specified |
Experimental Protocol: Sonogashira Coupling of an Iodinated Heterocycle
-
To a solution of the N-protected iodinated heterocycle (1.0 mmol) in a suitable solvent (e.g., DMF or THF), add the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add a base, typically an amine such as triethylamine (3.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene.
Comparative Data (Heck Coupling):
| Iodinated Heterocycle | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 16-24 | Data not available in direct comparison |
| N-protected 4-Iodo-1H-imidazole | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | MeCN | 80-100 | 12-24 | 78 |
Experimental Protocol: Heck Coupling of an Iodinated Heterocycle
-
In a sealed tube under an inert atmosphere, combine the iodinated heterocycle (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., Et₃N, 2.0 equiv.) in a suitable solvent (e.g., DMF or MeCN).
-
Heat the mixture to 100-120 °C for 16-24 hours.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.
Comparative Data (Buchwald-Hartwig Amination):
| Iodinated Heterocycle | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Amine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | 12-24 | Data not available in direct comparison |
| N-protected 4-Iodo-1H-imidazole | Aniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | Not specified | 78[5] |
Experimental Protocol: Buchwald-Hartwig Amination of an Iodinated Heterocycle
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the iodinated heterocycle (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a phosphine ligand (e.g., Xantphos, 5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 1.4-2.0 equiv.).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent, filter through celite, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle of the Buchwald-Hartwig Amination
Application in Drug Synthesis: The Case of Valsartan
Tetrazole-containing compounds are prominent in medicinal chemistry. For instance, a key intermediate in the synthesis of the angiotensin II receptor blocker Valsartan is a biphenyl tetrazole derivative. While not directly involving this compound, the synthesis of Valsartan showcases the importance of cross-coupling reactions with tetrazole-containing building blocks. A crucial step involves a Negishi coupling to form the central biphenyl structure.[6][7]
Simplified Synthetic Workflow for a Valsartan Intermediate
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules. Its high reactivity, characteristic of iodinated heterocycles, makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. While direct comparative data against other iodinated heterocycles under standardized conditions is an area for further research, the existing knowledge on similar compounds suggests its strong potential in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. The protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers to facilitate the strategic use of this compound and other iodinated heterocycles in their synthetic endeavors.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 6. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
A Comparative Guide to the Analytical Characterization of 5-Iodo-1-methyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for the characterization of 5-Iodo-1-methyl-1H-tetrazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide establishes a comparative framework using two structurally related and well-characterized alternatives: 1-methyl-5-aminotetrazole and 1-methyl-1H-tetrazole-5-thiol . The principles and techniques detailed herein are directly applicable to the analysis of this compound.
Introduction to Analytical Characterization
The comprehensive characterization of a novel chemical entity like this compound is a critical step in drug discovery and development. It ensures the verification of the chemical structure, assesses its purity, and provides a basis for quality control. The primary analytical techniques employed for small heterocyclic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and elemental analysis.
Comparative Data of Analytical Techniques
The following table summarizes the expected and experimentally determined analytical data for this compound and its comparators. This allows for a side-by-side evaluation of the key analytical parameters.
| Analytical Technique | This compound (Expected) | 1-methyl-5-aminotetrazole (Experimental) | 1-methyl-1H-tetrazole-5-thiol (Experimental) |
| ¹H NMR (ppm) | ~4.0 (s, 3H, N-CH₃) | 3.70 (s, 3H, N-CH₃), 6.64 (s, 2H, NH₂)[1] | 3.96 (s, 3H, N-CH₃)[2] |
| ¹³C NMR (ppm) | ~35 (N-CH₃), C-I (variable) | C=N (~156), N-CH₃ (~33) | C=S (~153), N-CH₃ (~34)[2] |
| Mass Spec. (m/z) | [M+H]⁺ = 210.94 | [M+H]⁺ = 100.06 | [M+H]⁺ = 117.02 |
| HPLC (RP) | Method development required | Isocratic elution with ACN/water/acid[3] | Gradient or isocratic elution with ACN/water/acid[4][5] |
| Elemental Analysis (%) | C: 11.45, H: 1.44, I: 60.45, N: 26.68 | C: 24.24, H: 5.08, N: 70.67 | C: 20.68, H: 3.47, N: 48.24, S: 27.61 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by identifying the chemical environment of protons (¹H) and carbon atoms (¹³C).
Instrumentation: 300 MHz or 400 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0-200 ppm.
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with Electrospray Ionization (ESI).
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
LC-MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive and/or negative.
-
Mass Range: m/z 50-500.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and quantify its concentration.
Instrumentation: HPLC system with a UV detector.
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions for calibration if quantification is required.
Chromatographic Conditions (Example for 1-methyl-5-aminotetrazole): [3]
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the characterization process.
Caption: General workflow for the synthesis and analytical characterization of a tetrazole compound.
Caption: Logical steps for developing a robust HPLC method for a tetrazole compound.
Conclusion
References
- 1. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole - Google Patents [patents.google.com]
- 2. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol [mdpi.com]
- 3. Separation of 1-Methyl-5-aminotetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma with column-switching sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-N-Methyl-5-thiotetrazole | SIELC Technologies [sielc.com]
A Comparative Guide to Purity Validation of Synthesized 5-Iodo-1-methyl-1H-tetrazole
This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of synthesized 5-Iodo-1-methyl-1H-tetrazole (CAS: 33452-18-5, Molecular Formula: C₂H₃IN₄, Molecular Weight: 209.98 g/mol ). For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of synthesized compounds is a critical step. This document outlines the experimental protocols and presents expected data for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a comparative analysis of their utility in purity assessment.
Comparative Analysis of Purity Validation Methods
The choice of analytical method depends on the specific purity question being addressed. HPLC is unparalleled for quantitative purity assessment and identifying the number of components in a mixture. NMR provides detailed structural confirmation and can quantify impurities if appropriate standards are used. Mass spectrometry is essential for confirming the molecular weight of the target compound and identifying impurities based on their mass-to-charge ratio.
Table 1: Comparison of Key Analytical Techniques
| Technique | Primary Use Case | Information Provided | Advantages | Limitations |
| HPLC | Quantitative Purity | Retention Time (t R ), Peak Area (%) | High sensitivity, excellent for separating complex mixtures, accurate quantification. | Requires reference standards for impurity identification, destructive. |
| ¹H & ¹³C NMR | Structural Elucidation | Chemical Shift (δ), Integration, Coupling (J) | Non-destructive, provides unambiguous structure confirmation, can identify and quantify impurities. | Lower sensitivity than HPLC, complex spectra with mixtures. |
| Mass Spec (MS) | Molecular Weight ID | Mass-to-Charge Ratio (m/z) | Extremely high sensitivity, confirms molecular formula, provides fragmentation patterns for structural clues. | Isomers are often indistinguishable, ionization variability can affect quantification. |
| FTIR | Functional Group ID | Wavenumber (cm⁻¹) | Fast, non-destructive, good for identifying key functional groups. | Provides limited structural detail, not suitable for quantifying purity of complex mixtures. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining the purity of a synthesized compound by separating it from potential impurities. The purity is typically reported as a percentage of the total peak area.
Expected HPLC Data
A successful synthesis should yield a chromatogram with a major peak corresponding to this compound. The purity is calculated from the area of this peak relative to the total area of all peaks.
Table 2: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 2.1 | 1.2 | Starting Material/Impurity |
| 2 | 4.5 | 98.5 | This compound |
| 3 | 5.8 | 0.3 | By-product |
Experimental Protocol: HPLC
-
System Preparation: Use a reverse-phase C18 column (e.g., 100 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Prepare a gradient elution system.
-
Eluent A: 0.1% Formic Acid in Water.
-
Eluent B: Acetonitrile.
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-16 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.
-
Injection: Inject 5 µL of the sample solution.
-
Analysis: Integrate all peaks in the resulting chromatogram to determine the relative peak area percentages. The method should be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comparative Analysis of 1H and 13C NMR Spectra of 5-Iodo-1-methyl-1H-tetrazole and Its Derivatives
This guide provides a comparative analysis of the 1H and 13C NMR spectroscopic data for 5-iodo-1-methyl-1H-tetrazole and its derivatives. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents data for a known derivative and compares it with other 5-substituted-1-methyl-1H-tetrazoles to elucidate substituent effects on NMR chemical shifts. This information is valuable for researchers and scientists engaged in the synthesis and characterization of tetrazole-based compounds in drug development.
Data Presentation: Comparative NMR Data
The following table summarizes the 1H and 13C NMR chemical shifts for the N-methyl group and the C5 carbon of the tetrazole ring in a selection of 5-substituted-1-methyl-1H-tetrazole derivatives. This comparison highlights the influence of the substituent at the 5-position on the electronic environment of the tetrazole core.
| Compound | Solvent | 1H NMR (N-CH3) δ (ppm) | 13C NMR (N-CH3) δ (ppm) | 13C NMR (C5) δ (ppm) |
| (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol | D2O | 3.96 (s) | 33.87 | 153.32 |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of 1H and 13C NMR spectra of tetrazole derivatives, based on standard laboratory practices.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the tetrazole derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
2. NMR Data Acquisition:
-
The 1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
For 1H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For 13C NMR, a proton-decoupled spectrum is usually acquired. Due to the lower natural abundance of 13C and its longer relaxation times, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary. The spectral width is typically around 200-250 ppm.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts relative to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
Mandatory Visualization
Caption: Experimental workflow for NMR analysis of tetrazole derivatives.
Confirming the Structure of 5-Iodo-1-methyl-1H-tetrazole: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of pharmaceutical intermediates and active pharmaceutical ingredients is a critical step in the drug development pipeline. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the structural elucidation of 5-Iodo-1-methyl-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. We present supporting data from literature on analogous compounds to offer a comprehensive overview of what to expect during analysis.
Mass Spectrometry: A Powerful Tool for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound. Coupled with fragmentation analysis, it provides significant insights into the molecular structure. For this compound (C₂H₃IN₄, MW: 209.98 g/mol ), high-resolution mass spectrometry (HRMS) is expected to provide an accurate mass measurement, confirming its elemental composition.
Expected Fragmentation Pattern
Based on studies of substituted tetrazoles, the fragmentation of this compound under electrospray ionization (ESI) is predicted to involve characteristic losses of nitrogen (N₂) and hydrazoic acid (HN₃).[1] The presence of the iodine atom will also lead to characteristic isotopic patterns and potential fragmentation pathways involving the carbon-iodine bond.
A plausible fragmentation pathway is illustrated below:
Caption: Predicted ESI-MS fragmentation of this compound.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (monoisotopic) | Description |
| [M+H]⁺ | 210.9920 | Protonated molecular ion |
| [M-N₂]⁺ | 182.9859 | Loss of a nitrogen molecule |
| [M-HN₃]⁺ | 167.9798 | Loss of hydrazoic acid |
| [CH₃N₂]⁺ | 43.0342 | Fragment containing the methyl and two nitrogen atoms |
| [CI]⁺ | 126.9045 | Carbon-iodine fragment |
Alternative Analytical Techniques for Structural Confirmation
While mass spectrometry is a powerful tool, a comprehensive structural confirmation relies on the combination of multiple analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial, complementary information.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Parameter | Mass Spectrometry (ESI-MS) | NMR Spectroscopy (¹H & ¹³C) | Infrared (IR) Spectroscopy |
| Information Provided | Molecular weight, elemental formula (HRMS), fragmentation pattern | Connectivity of atoms, chemical environment of nuclei | Presence of functional groups |
| Typical Limit of Detection (LOD) | pmol - fmol | nmol - µmol | µg - mg |
| Typical Limit of Quantitation (LOQ) | fmol - amol | µmol | mg |
| Sample Requirement | Low (µg to ng) | High (mg) | Moderate (mg) |
| Strengths | High sensitivity, accurate mass determination | Unambiguous structure elucidation, stereochemistry | Fast, non-destructive, good for functional group identification |
| Limitations | Isomers can be difficult to distinguish, requires ionization | Lower sensitivity, requires soluble sample | Limited structural information for complex molecules |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: A singlet corresponding to the methyl protons (N-CH₃) is expected. The chemical shift of this peak will be influenced by the electron-withdrawing nature of the tetrazole ring.
-
¹³C NMR: Two signals are expected: one for the methyl carbon and one for the quaternary carbon of the tetrazole ring. The chemical shift of the ring carbon will be significantly affected by the attached iodine and nitrogen atoms.
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H (N-CH₃) | 3.8 - 4.2 | Singlet |
| ¹³C (N-CH₃) | 35 - 40 | Quartet (in coupled spectrum) |
| ¹³C (C-Iodo) | 80 - 90 | Singlet |
Note: These are estimated chemical shifts based on data for similar substituted tetrazoles. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-N, N=N, and C-I bonds, as well as vibrations of the tetrazole ring.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3000 | C-H stretch (methyl) |
| 1450 - 1600 | N=N and C=N stretching (tetrazole ring) |
| 1000 - 1250 | Tetrazole ring vibrations |
| 500 - 600 | C-I stretch |
Experimental Protocols
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an ESI source.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂) Pressure: 20 - 30 psi
-
Drying Gas (N₂) Flow Rate: 5 - 10 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
-
Mass Analyzer Parameters:
-
Scan Range: m/z 50 - 500
-
For MS/MS analysis, select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply a collision energy of 10-30 eV.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Pulse Width: 30°
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
Pulse Width: 30°
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural analysis of this compound.
Caption: Workflow for the structural confirmation of this compound.
By integrating the data from mass spectrometry with NMR and IR spectroscopy, researchers can achieve an unambiguous structural confirmation of this compound, ensuring the identity and purity of this important chemical entity.
References
A Comparative Guide to Alternative Reagents and Catalysts for Tetrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tetrazoles, five-membered heterocyclic rings with four nitrogen atoms, is of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties and biological activities. Tetrazoles often serve as bioisosteres for carboxylic acids, enhancing metabolic stability and lipophilicity of drug candidates. This guide provides a comparative overview of alternative reagents and catalysts for tetrazole synthesis, with a focus on efficiency, safety, and green chemistry principles. Experimental data is summarized for objective comparison, and detailed protocols for key methods are provided.
[3+2] Cycloaddition of Nitriles and Azides: The Workhorse Reaction
The most prevalent method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[1][2] The reaction's efficiency is often significantly enhanced by the use of catalysts that activate the nitrile group towards nucleophilic attack by the azide ion.
Catalytic Systems: A Comparative Analysis
A diverse array of catalysts has been developed to promote the [3+2] cycloaddition reaction, ranging from simple metal salts to sophisticated nanocatalysts. The choice of catalyst can significantly impact reaction times, temperatures, yields, and the overall environmental footprint of the synthesis.
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| Zinc Salts | ZnBr₂ | Water | 100 | 12-24 | 85-95 | [3][4] |
| Zn(OTf)₂ | MeCN | RT | 1-2 | 80-92 | [5] | |
| Copper Salts | CuSO₄·5H₂O | DMSO | 140 | 0.5-5 | 85-98 | [6] |
| Cu(OAc)₂ | DMF | 120 | 12 | ~90 | [7] | |
| Cobalt Complexes | Co(II)-pyridyl-quinolin-amine complex | DMSO | 110 | 12 | 90-99 | [1][2] |
| Heterogeneous Catalysts | ||||||
| Zeolites | CoY Zeolite | DMF | 120 | 14 | 82-96 | [8] |
| Silica-Supported Acids | Silica Sulfuric Acid | DMF | Reflux | 5 | 72-95 | [9] |
| Natural Materials | Cuttlebone | DMSO | 110 | 0.5-1 | 85-98 | [10] |
| Nanocatalysts | ||||||
| Magnetic Nanoparticles | Fe₃O₄@tryptophan@Ni | Reflux | - | 0.3 | 90-98 | (Not explicitly cited) |
| Metal-Organic Frameworks | Cu-MOF | DMF | 100 | 2-4 | 90-98 | (Not explicitly cited) |
Multicomponent Reactions (MCRs): A Greener Alternative
One-pot multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for the synthesis of tetrazoles, avoiding the often harsh conditions and pre-functionalized substrates required for the [3+2] cycloaddition. A common MCR approach involves the reaction of an aldehyde, hydroxylamine, and an azide source.[11][12][13]
Performance of MCR Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu-MCM-41 | DMF | 140 | 4-8 | 80-95 | [12] |
| Cu(OAc)₂ | DMF | 120 | 12 | 85-95 | [7] |
| Ceric Ammonium Sulfate (CAS) | DMF | Reflux | 5-12 | 58-74 | [11] |
| La(NO₃)₃·6H₂O | DMF | 100 | 3-6 | 75-92 | [11] |
Experimental Protocols
General Procedure for Zinc-Catalyzed [3+2] Cycloaddition in Water
-
To a round-bottom flask, add the nitrile (1.0 eq.), sodium azide (1.1-1.5 eq.), and zinc bromide (1.0 eq.).[3][4]
-
Add water to the flask to achieve a suitable concentration (e.g., 0.5-1 M).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid (e.g., 3M HCl) to a pH of ~1-2 to precipitate the tetrazole product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
General Procedure for Copper-Catalyzed [3+2] Cycloaddition in DMSO
-
In a reaction vessel, combine the nitrile (1.0 eq.), sodium azide (1.0 eq.), and CuSO₄·5H₂O (0.02 eq.).[6]
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the mixture to 140 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into ice-water.
-
Acidify with HCl to precipitate the product.
-
Collect the product by filtration, wash with water, and dry.
General Procedure for One-Pot, Three-Component Synthesis from Aldehydes
-
To a flask, add the aldehyde (1.0 eq.), hydroxylamine hydrochloride (1.1 eq.), sodium azide (1.2 eq.), and the catalyst (e.g., Cu-MCM-41, 1-5 mol%).[11][12]
-
Add the solvent (e.g., DMF).
-
Heat the reaction mixture to the specified temperature (e.g., 100-140 °C) and stir.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify if necessary (e.g., by recrystallization).
Reaction Pathways and Mechanisms
The following diagrams illustrate the fundamental reaction pathways for the synthesis of tetrazoles.
Caption: Metal-catalyzed [3+2] cycloaddition of a nitrile and an azide.
Caption: One-pot multicomponent synthesis of tetrazoles from aldehydes.
Conclusion
The synthesis of tetrazoles has evolved significantly, with a strong emphasis on the development of efficient, safe, and environmentally friendly methods. While the [3+2] cycloaddition of nitriles and azides remains a cornerstone, the advent of novel homogeneous, heterogeneous, and nanocatalysts has greatly improved its applicability. Furthermore, multicomponent reactions offer an attractive alternative, streamlining the synthesis from readily available starting materials. The choice of a specific method will depend on factors such as substrate scope, desired scale, cost, and available resources. This guide provides a starting point for researchers to navigate the diverse landscape of tetrazole synthesis and select the most appropriate strategy for their specific needs.
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. scielo.br [scielo.br]
- 7. Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]
- 12. Multi-component one-pot reaction of aldehyde, hydroxylamine and sodium azide catalyzed by Cu-MCM-41 nanoparticles: a novel method for the synthesis of 5-substituted 1H-tetrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Benchmarking Phosphoramidite Activators in Oligonucleotide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficiency of oligonucleotide synthesis is paramount. The choice of a phosphoramidite activator is a critical factor influencing coupling efficiency, reaction kinetics, and overall yield. While a variety of activators are commercially available, a direct performance comparison can be challenging to find. This guide provides an objective comparison of commonly used activators, supported by available data, to aid in the selection of the most appropriate agent for specific applications.
Currently, there is a notable lack of published performance data for 5-Iodo-1-methyl-1H-tetrazole in the context of oligonucleotide synthesis. Therefore, a direct comparison with established activators is not feasible at this time. However, by understanding the key performance indicators and characteristics of widely used activators, researchers can establish a framework for evaluating novel compounds like this compound should they become available for such applications.
Key Performance Characteristics of Phosphoramidite Activators
The ideal phosphoramidite activator should possess a balance of properties that ensure rapid and complete coupling of the phosphoramidite monomer to the growing oligonucleotide chain, while minimizing side reactions. The primary characteristics to consider are:
-
Acidity (pKa): The activator must be acidic enough to protonate the diisopropylamino group of the phosphoramidite, creating a good leaving group. However, excessive acidity can lead to premature removal of the 5'-dimethoxytrityl (DMT) protecting group, resulting in undesired n+1 insertions.
-
Nucleophilicity: After protonation, the activator's conjugate base acts as a nucleophile, displacing the diisopropylamine to form a highly reactive intermediate. Stronger nucleophilicity can lead to faster reaction rates.
-
Solubility: High solubility in the synthesis solvent, typically anhydrous acetonitrile, is crucial to prevent precipitation and ensure consistent delivery to the solid support, which is especially important in automated high-throughput synthesis.
-
Coupling Efficiency: This is the ultimate measure of an activator's performance, representing the percentage of available 5'-hydroxyl groups that successfully couple with the incoming phosphoramidite in a single cycle. High coupling efficiency (ideally >99%) is essential for the synthesis of long oligonucleotides.
-
Reaction Time: Faster coupling times are desirable for increasing throughput and minimizing the exposure of the growing oligonucleotide to potentially damaging reagents.
Comparison of Common Phosphoramidite Activators
The following table summarizes the properties and performance of several widely used phosphoramidite activators. This data provides a benchmark against which new activators can be compared.
| Activator | Chemical Structure | pKa | Solubility in Acetonitrile | Key Characteristics & Recommendations |
| 1H-Tetrazole | C₁H₂N₄ | 4.89 | ~0.5 M | The traditional, cost-effective standard. Its limited solubility can be problematic for high-throughput synthesis. Performance decreases with sterically hindered monomers (e.g., RNA phosphoramidites). |
| 5-Ethylthio-1H-tetrazole (ETT) | C₃H₆N₄S | 4.28 | ~0.75 M | More acidic and soluble than 1H-Tetrazole, leading to faster coupling times. A good general-purpose activator, often recommended for moderately hindered monomers.[1][2] |
| 5-Benzylthio-1H-tetrazole (BTT) | C₈H₈N₄S | 4.08 | ~0.33 M | More acidic than ETT, making it a highly potent activator, especially for sterically demanding RNA synthesis, allowing for significantly shorter coupling times.[1][2] |
| 4,5-Dicyanoimidazole (DCI) | C₅HN₄ | 5.2 | ~1.2 M | Less acidic than tetrazole derivatives, which minimizes the risk of premature detritylation.[1][3] It is more nucleophilic, leading to rapid coupling.[3] Its high solubility makes it ideal for long oligonucleotide synthesis and high-throughput applications.[1] |
Experimental Protocols
To accurately benchmark the performance of a new activator like this compound, it is essential to conduct controlled experiments against established activators. The following is a generalized protocol for a comparative study of activator performance in solid-phase oligonucleotide synthesis.
Objective: To compare the coupling efficiency and optimal coupling time of a test activator (e.g., this compound) against a standard activator (e.g., ETT or DCI).
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the initial nucleoside
-
Standard DNA or RNA phosphoramidites (e.g., A, C, G, T/U) dissolved in anhydrous acetonitrile
-
Test activator (e.g., this compound) and standard activator (e.g., ETT) solutions at equivalent concentrations in anhydrous acetonitrile
-
Standard capping, oxidation, and detritylation reagents for oligonucleotide synthesis
-
Reagents for cleavage and deprotection (e.g., concentrated ammonium hydroxide)
-
HPLC system for oligonucleotide analysis
Methodology:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with identical synthesis cycles for the test and standard activators, varying only the coupling time for each.
-
Synthesis: Synthesize a short, defined oligonucleotide sequence (e.g., a 10-mer) using both the test and standard activators at a range of coupling times (e.g., 30, 60, 90, 120 seconds).
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the CPG support and deprotect them using standard protocols.
-
Analysis:
-
Quantify the yield of the full-length oligonucleotide for each synthesis condition using UV-Vis spectroscopy.
-
Analyze the purity of the crude oligonucleotide product by HPLC.
-
-
Data Interpretation:
-
Calculate the average stepwise coupling efficiency for each activator at each coupling time.
-
Determine the optimal coupling time for the test activator that achieves maximum coupling efficiency with minimal side products.
-
Compare the performance of the test activator to the standard activator in terms of yield, purity, and required coupling time.
-
Visualizing the Synthesis Workflow and Logic
To better understand the process of oligonucleotide synthesis and the critical role of the activator, the following diagrams illustrate the key workflows and decision-making processes.
Conclusion
The selection of a phosphoramidite activator is a critical parameter in oligonucleotide synthesis that directly impacts the quality and yield of the final product. While established activators like ETT, BTT, and DCI offer a range of properties suitable for various applications, the development of novel activators continues. To properly evaluate a new candidate such as this compound, a systematic approach to benchmarking its performance against these standards is necessary. By conducting comparative studies on coupling efficiency and reaction kinetics, researchers can make informed decisions to optimize their oligonucleotide synthesis protocols.
References
A Comparative Analysis of the Reactivity of Different Substituted Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of various substituted tetrazoles, offering valuable insights for their application in medicinal chemistry, materials science, and bioorthogonal chemistry. The reactivity of the tetrazole ring is significantly influenced by the nature and position of its substituents, impacting reaction rates, regioselectivity, and physicochemical properties such as acidity. This document summarizes key experimental data, details relevant experimental protocols, and visualizes reaction pathways to facilitate a deeper understanding of tetrazole chemistry.
Data Presentation: Quantitative Comparison of Tetrazole Reactivity
The following tables summarize quantitative data on the reactivity of substituted tetrazoles in various reactions, including cycloadditions, alkylations, and their acidity constants (pKa).
Table 1: Second-Order Rate Constants for Tetrazole Cycloaddition Reactions
| Tetrazole Reactant | Dienophile/Dipolarophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference |
| Sulfonated tetrazole 1 | Bicyclononyne (BCN) | 39,200 | Acetonitrile/Phosphate buffer (1:1) | [1] |
| Sulfonated tetrazole 1 | Spirohexene (Sph) | 2,321 ± 76 | Not specified | [1] |
| N-sulfonylpyrrole tetrazole 4 | Spirohexene (Sph) | ~770 - 1160 | Not specified | [1] |
| N-sulfonylpyrrole tetrazole 5 | Spirohexene (Sph) | ~770 - 1160 | Not specified | [1] |
| N-sulfonylpyrrole tetrazole 6 | Spirohexene (Sph) | ~770 - 1160 | Not specified | [1] |
| Diaryl-tetrazole with ortho-CF₃ | Bicyclononyne (BCN) | Approaching 10⁵ | Not specified | [2] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol | [3] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol | [3] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 | Not specified | [4][5] |
Note: The reactivity of tetrazoles in cycloaddition reactions is highly dependent on the substituents on the tetrazole ring and the nature of the reaction partner. Electron-withdrawing groups on the tetrazole generally increase the reaction rate in inverse-electron-demand Diels-Alder reactions.
Table 2: Activation Barriers for [2+3] Cycloaddition of Azides to Nitriles to Form Tetrazoles
| Nitrile Substituent (R in R-CN) | Azide | Activation Barrier (kcal/mol) | Computational Method | Reference |
| -CH₃ | Methyl azide | 31.6 | Not specified | [6] |
| -CH₂F | Methyl azide | 27.8 | Not specified | [6] |
| -CHF₂ | Methyl azide | 23.3 | Not specified | [6] |
| -CF₃ | Methyl azide | 21.8 | Not specified | [6] |
| -C(CH₃)₃ (tert-butyl) | Methyl azide | 34.8 | Not specified | [6] |
| Sulfonium group | Methyl azide | Low barrier | Not specified | [6] |
| Fluorine | Methyl azide | Low barrier | Not specified | [6] |
Note: The activation barriers for tetrazole formation via [2+3] cycloaddition are correlated with the electron-withdrawing power of the substituent on the nitrile.[6] More electronegative substituents lower the activation barrier, thus increasing the reaction rate.[6] Steric bulk of the substituent can increase the activation barrier.[6]
Table 3: Acidity Constants (pKa) of Substituted Tetrazoles
| Substituent at C5-position | pKa | Solvent | Reference |
| H | 4.90 | Water | [7] |
| Various substituents | Generally increase with organic solvent content | Aqueous-organic mixtures | [8] |
| -COOH | Significantly increases aromaticity and acidity | Not specified | [9] |
| -NH₂ | Weakens aromaticity and acidity | Not specified | [9] |
Note: The acidity of 5-substituted-1H-tetrazoles is strongly influenced by the electronic properties of the substituent at the C5-position.[10] Electron-withdrawing groups generally increase the acidity (lower pKa), while electron-donating groups decrease it.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the reactivity of substituted tetrazoles.
Protocol 1: Determination of Second-Order Rate Constants for Tetrazole-Alkene Cycloaddition by Fluorescence-Based Competition Experiments
This protocol is adapted from the methodology used to compare the reactivity of different dienophiles towards a substituted tetrazole.[1]
1. Materials:
- Substituted tetrazole of interest
- Fluorescently labeled dienophile (e.g., a coumarin-labeled alkene)
- Competitor dienophile (the one to be tested)
- Reaction buffer (e.g., Acetonitrile/Phosphate buffer (1:1))
- Fluorescence spectrophotometer
2. Experimental Procedure:
- Prepare stock solutions of the tetrazole, the fluorescently labeled dienophile, and the competitor dienophile in the reaction buffer.
- In a cuvette, mix the tetrazole and the fluorescently labeled dienophile at known concentrations.
- Initiate the reaction (e.g., by photoirradiation if it's a photoclick reaction) and monitor the change in fluorescence intensity over time. This provides the rate of the reaction with the fluorescent dienophile.
- Repeat the experiment, but this time, add a known concentration of the competitor dienophile to the mixture.
- The presence of the competitor will lead to a slower change in fluorescence as it competes for the tetrazole.
- By analyzing the kinetics of the fluorescence change in the presence and absence of the competitor, the relative and absolute second-order rate constants can be determined.
3. Data Analysis:
- The kinetic data is fitted to appropriate rate equations to extract the pseudo-first-order and subsequently the second-order rate constants.
Protocol 2: Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition
This protocol describes a general method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide.[11][12]
1. Materials:
- Substituted nitrile
- Sodium azide (Caution: highly toxic and explosive)
- Proton source (e.g., triethylammonium chloride, ammonium chloride)
- Solvent (e.g., dimethylformamide (DMF), water, isopropanol/water mixture)
- Microwave reactor (optional, can accelerate the reaction)[12][13]
2. Experimental Procedure:
- In a reaction vessel, dissolve the nitrile in the chosen solvent.
- Add sodium azide and the proton source.
- Heat the mixture. Reaction temperatures can range from room temperature to over 100°C, depending on the reactivity of the nitrile.[11] Microwave heating can significantly reduce reaction times.[12]
- Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)).
- Upon completion, cool the reaction mixture to room temperature.
- Work-up the reaction by acidifying the mixture (e.g., with HCl) to protonate the tetrazole and facilitate its extraction.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer, remove the solvent under reduced pressure, and purify the product (e.g., by recrystallization or column chromatography).
3. Characterization:
- Confirm the structure of the synthesized tetrazole using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[12][14]
Visualizations: Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in tetrazole reactivity.
Diagram 1: General Mechanism of [3+2] Cycloaddition for Tetrazole Synthesis
Caption: Mechanism of tetrazole synthesis via [3+2] cycloaddition of a nitrile and an azide ion.
Diagram 2: Factors Influencing Tetrazole Reactivity
References
- 1. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrazole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. datapdf.com [datapdf.com]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Comparative Guide to the Synthesis of 5-Iodo-1-methyl-1H-tetrazole: An Economic and Efficiency Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic protocols for 5-Iodo-1-methyl-1H-tetrazole, a key building block in medicinal chemistry and pharmaceutical development. The selection of an optimal synthetic route is crucial for efficiency, cost-effectiveness, and scalability. This document outlines two primary strategies for the synthesis of this compound: the iodination of a methylated precursor and the methylation of an iodinated precursor. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support informed decision-making in a research and development setting.
Executive Summary of Synthetic Protocols
The synthesis of this compound can be approached via two main pathways, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and starting material availability. The following table summarizes the key quantitative data for each protocol, providing a clear comparison of their performance.
| Parameter | Protocol 1: Iodination of 1-methyl-1H-tetrazole | Protocol 2: Methylation of 5-iodotetrazole |
| Starting Material | 1-methyl-1H-tetrazole | 5-iodotetrazole |
| Key Reagents | n-Butyllithium, Iodine | Methyl iodide, Sodium Hydroxide |
| Solvent | Tetrahydrofuran (THF) | Acetone, Water |
| Reaction Temperature | -75°C to room temperature | Room temperature |
| Reaction Time | 2 hours | 12 hours |
| Yield | ~75% | High (quantitative data not specified) |
| Purity | High after chromatography | High after extraction |
| Key Advantages | Good yield, relatively short reaction time | Milder reaction conditions, avoids pyrophoric reagents |
| Key Disadvantages | Requires cryogenic temperatures and handling of pyrophoric n-butyllithium | Longer reaction time, potential for N-2 methylation byproduct |
Experimental Protocols
Protocol 1: Iodination of 1-methyl-1H-tetrazole
This protocol involves the deprotonation of 1-methyl-1H-tetrazole at the 5-position using a strong base, followed by quenching with an iodine source.
Materials:
-
1-methyl-1H-tetrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 1-methyl-1H-tetrazole in anhydrous THF is cooled to -75°C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -75°C.
-
A solution of iodine in anhydrous THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature over 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution, followed by saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford pure this compound.
Protocol 2: Methylation of 5-iodotetrazole
This protocol involves the N-methylation of 5-iodotetrazole using a methylating agent in the presence of a base. This method avoids the use of cryogenic temperatures and pyrophoric reagents.
Materials:
-
5-iodotetrazole
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
5-iodotetrazole is dissolved in an aqueous solution of sodium hydroxide.
-
The solution is then diluted with acetone.
-
Methyl iodide is added to the mixture, and the reaction is stirred at room temperature for 12 hours.
-
The acetone is removed under reduced pressure.
-
The remaining aqueous solution is extracted with diethyl ether to remove the N-2 methylated isomer.
-
The aqueous phase is acidified with hydrochloric acid.
-
The resulting precipitate is extracted with diethyl ether.
-
The organic layer is dried and concentrated to yield this compound.
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each protocol.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Iodo-1-methyl-1H-tetrazole
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 5-Iodo-1-methyl-1H-tetrazole, a compound requiring careful management due to its chemical properties. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
I. Hazard Assessment and Safety Precautions
This compound is a combustible solid that belongs to the tetrazole class of compounds. Tetrazoles are known for their energetic instability and can be sensitive to heat or shock, with the potential for explosive decomposition.[1][2] Therefore, it is imperative to treat this compound as a reactive and potentially explosive hazardous waste.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
II. Chemical Profile
A summary of the key identifiers for this compound is provided below for easy reference.
| Property | Value | Reference |
| Chemical Name | This compound | --INVALID-LINK-- |
| CAS Number | 33452-18-5 | |
| Molecular Formula | C₂H₃IN₄ | |
| Molecular Weight | 209.98 g/mol | |
| Physical Form | Solid | |
| Storage Class | 11 - Combustible Solids | |
| Known Hazards | Combustible, Potentially Explosive |
III. Standard Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular trash. It must be managed as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Treat this compound as a reactive hazardous waste.
-
Do not mix this compound with other waste streams, especially other reactive or incompatible chemicals.[3]
-
Keep the compound in its original, clearly labeled container whenever possible.[3]
Step 2: Container Selection and Labeling
-
Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations if it is a solution.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage
-
Store the waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be cool, dry, and well-ventilated.[4]
-
Keep the container away from heat, sparks, open flames, and hot surfaces.
-
Ensure the storage area is secure and only accessible to authorized personnel.[3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
-
Do not attempt to transport the waste off-site yourself. Transportation of hazardous waste must be conducted by licensed professionals.
On-Site Chemical Treatment (Deactivation) - Not Recommended Attempting to chemically neutralize or deactivate this compound without a validated and peer-reviewed protocol is strongly discouraged. The high nitrogen content of the tetrazole ring presents a significant risk of uncontrolled, explosive decomposition.[1]
IV. Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area. Avoid creating dust. If it is safe to do so, and you are trained, cover the spill with an inert absorbent material. Collect the material using non-sparking tools and place it in a sealed container for disposal as hazardous waste. Notify your EHS department immediately.
-
Fire: In case of a fire involving this compound, evacuate the area and contact emergency services. Due to the risk of explosion, fight the fire remotely if possible. Suitable extinguishing media include dry sand, dry chemical, or alcohol-resistant foam.
V. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Iodo-1-methyl-1H-tetrazole
For Immediate Reference: A Guide for Laboratory Professionals
This document provides crucial safety and logistical information for the handling of 5-Iodo-1-methyl-1H-tetrazole (CAS No. 33452-18-5). The following procedures are designed to minimize risks and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on data from structurally similar tetrazole compounds. Therefore, it is imperative to treat this chemical with a high degree of caution.
Hazard Assessment and Personal Protective Equipment (PPE)
While the full toxicological profile of this compound is not extensively documented, related tetrazole compounds exhibit properties that necessitate stringent safety measures. The primary anticipated hazards include flammability, skin and eye irritation, and the potential for explosive decomposition upon heating. A comprehensive personal protective equipment strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Category | Specific Requirements |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing. |
| Skin and Body Protection | A flame-retardant laboratory coat must be worn. Chemical-resistant gloves, such as nitrile or neoprene, are essential. It is advisable to consult the glove manufacturer's specifications for compatibility. |
| Respiratory Protection | When working outside a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator equipped with cartridges for organic vapors and particulates is necessary. |
| Foot Protection | Closed-toe shoes, preferably safety-rated, are required in the laboratory at all times. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for mitigating risks associated with this compound.
Handling Procedures
-
Controlled Environment : All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Ignition Sources : Keep the compound away from all potential ignition sources, including heat, sparks, and open flames.[1]
-
Careful Handling : Avoid creating dust. Use spark-proof tools and equipment. The compound should not be subjected to friction or shock.[1]
-
Hygiene : Always wash hands thoroughly with soap and water after handling the compound.
Storage Protocols
-
Container : Store in a tightly sealed and clearly labeled container.
-
Conditions : The storage area should be cool, dry, and well-ventilated.
-
Incompatibilities : Store away from oxidizing agents and other incompatible materials.
Spill and Emergency Procedures
-
Minor Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Major Spills : In the event of a large spill, evacuate the area and contact emergency services.
-
Fire : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Fight fire from a distance due to the potential for explosion.
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[2]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Ingestion : If swallowed, call a poison control center or doctor immediately.[2]
-
Inhalation : Move the person to fresh air.[2]
-
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Collection : Collect waste in designated, sealed, and properly labeled containers.
-
Disposal : Arrange for disposal through a licensed hazardous waste management company. Adhere to all local, state, and federal regulations.
Visual Safety Guides
To further clarify the necessary safety procedures, the following diagrams illustrate the logical relationships in PPE selection and a standard workflow for handling this chemical.
Caption: Figure 1: Logic for PPE selection based on anticipated hazards.
Caption: Figure 2: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
